molecular formula C14H17NO4 B1269922 (S)-1-N-Cbz-Pipecolinic acid CAS No. 28697-11-2

(S)-1-N-Cbz-Pipecolinic acid

Número de catálogo: B1269922
Número CAS: 28697-11-2
Peso molecular: 263.29 g/mol
Clave InChI: ZSAIHAKADPJIGN-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAIHAKADPJIGN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350883
Record name (S)-1-N-Cbz-Pipecolinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-11-2
Record name (S)-1-N-Cbz-Pipecolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-(Cbz)-2-piperidinecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-N-Cbz-Pipecolinic acid , also known as (S)-N-Carbobenzyloxy-pipecolinic acid, is a protected amino acid derivative that serves as a crucial chiral building block in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and natural product chemistry. Its rigid piperidine core, a six-membered heterocyclic ring, imparts specific conformational constraints that are highly sought after in the design of peptidomimetics and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the piperidine ring prevents its participation in unwanted side reactions during chemical synthesis, allowing for selective modifications at the carboxylic acid terminus. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 28697-11-2[1]
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [1]
Melting Point 111-115 °C[1]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, water[2]

Spectroscopic Data

NucleusAtom(s)Expected Chemical Shift (ppm)Notes
¹H NMR H-24.8 - 5.2α-proton, deshielded by the carboxylic acid and the Cbz group.
H-6 (axial & equatorial)3.0 - 4.2Protons adjacent to the nitrogen atom.
H-3, H-4, H-51.2 - 2.0Methylene protons of the piperidine ring.
Benzyl CH₂~5.1Methylene protons of the Cbz group.
Aromatic CH7.2 - 7.4Protons of the phenyl ring in the Cbz group.
¹³C NMR C=O (Carboxylic Acid)170 - 180Carbonyl carbon of the carboxylic acid.
C=O (Cbz)155 - 157Carbonyl carbon of the carbamate.
Aromatic C127 - 137Carbons of the phenyl ring.
Benzyl CH₂~67Methylene carbon of the Cbz group.
C-255 - 60α-carbon.
C-645 - 50Carbon adjacent to the nitrogen.
C-3, C-4, C-520 - 30Methylene carbons of the piperidine ring.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the protection of the secondary amine of the parent amino acid, (S)-Pipecolinic acid (also known as L-Pipecolinic acid), using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: N-Protection of (S)-Pipecolinic Acid

Materials:

  • (S)-Pipecolinic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve (S)-Pipecolinic acid in an aqueous solution of sodium carbonate or sodium hydroxide in a round-bottom flask. The base is used to deprotonate the carboxylic acid and the secondary amine, making the amine more nucleophilic.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid, making the product less soluble in water.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a pure white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product S_Pipecolinic_Acid (S)-Pipecolinic Acid Reaction_Step N-Protection S_Pipecolinic_Acid->Reaction_Step Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Step Base Base (e.g., Na₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Step Temperature 0 °C to Room Temp. Temperature->Reaction_Step Workup Aqueous Work-up & Extraction Reaction_Step->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Synthetic Workflow for this compound.

Applications in Drug Development and Peptide Synthesis

This compound is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures. The rigid piperidine ring helps to constrain the peptide backbone into specific conformations, which can lead to enhanced biological activity and selectivity.

One of the primary applications of this compound is in Solid-Phase Peptide Synthesis (SPPS) . In this technique, the C-terminus of this compound is activated and coupled to a resin-bound amino acid or peptide. The Cbz protecting group is then removed, typically by hydrogenolysis, to reveal the free amine, which is then ready for coupling with the next protected amino acid in the sequence.

Experimental Workflow: Incorporation into a Peptide Chain via SPPS

SPPS_Workflow Resin Resin-Bound Amino Acid/Peptide (Free Amine) Coupling Coupling Reaction Resin->Coupling Cbz_Pip This compound Activation Carboxyl Group Activation (e.g., DCC/HOBt) Cbz_Pip->Activation Activation->Coupling Resin_Cbz_Pip Resin-Bound Peptide with N-terminal Cbz-Pipecolinic Acid Coupling->Resin_Cbz_Pip Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Resin_Cbz_Pip->Deprotection Resin_Pip Resin-Bound Peptide with N-terminal Pipecolinic Acid (Free Amine) Deprotection->Resin_Pip Coupling2 Coupling Reaction Resin_Pip->Coupling2 Next_AA Next Protected Amino Acid Next_AA->Coupling2 Elongated_Peptide Elongated Peptide Chain Coupling2->Elongated_Peptide

Workflow for incorporating this compound in SPPS.

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its parent compound, L-pipecolinic acid, is a naturally occurring metabolite derived from the degradation of L-lysine.[5] In recent years, L-pipecolinic acid has been identified as a critical signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR).

SAR is a long-lasting, broad-spectrum resistance in plants that is activated throughout the plant after a localized pathogen attack. L-pipecolinic acid acts as a central regulator in this process, amplifying the defense response. Its biosynthesis from lysine is upregulated upon pathogen infection, and it works in concert with other signaling molecules, such as salicylic acid (SA), to activate downstream defense genes.[6]

The signaling pathway involves the conversion of L-pipecolinic acid to its N-hydroxy derivative, N-hydroxypipecolic acid (NHP), which is a potent activator of SAR.[7] This pathway highlights the crucial role of the pipecolic acid scaffold in biological signaling.

Plant_Immunity_Signaling Pathogen_Attack Pathogen Attack Lysine L-Lysine Pathogen_Attack->Lysine Induces Pipecolic_Acid L-Pipecolic Acid (Pip) Lysine->Pipecolic_Acid Biosynthesis NHP N-hydroxypipecolic Acid (NHP) Pipecolic_Acid->NHP Conversion SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pipecolic_Acid->SA_Biosynthesis Amplifies NHP->SA_Biosynthesis Potently Induces Defense_Genes Defense Gene Expression SA_Biosynthesis->Defense_Genes Activates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Simplified signaling pathway of L-pipecolic acid in plant immunity.

Conclusion

This compound is a vital tool for chemists and drug developers. Its well-defined stereochemistry and the conformational rigidity of its piperidine ring make it an excellent scaffold for the design of novel therapeutics. Understanding its properties, synthesis, and potential biological relevance is key to leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Cbz-Pipecolinic acid , also known as (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid, is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and peptide synthesis. As a protected derivative of (S)-pipecolinic acid, a cyclic amino acid analog, it serves as a crucial building block for the synthesis of complex peptides and pharmacologically active molecules. Its rigid piperidine core imparts conformational constraints, making it a valuable tool for the design of peptidomimetics with enhanced stability and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [1]
CAS Number 28697-11-2[1]
Melting Point 111-115 °C[1]
Density 1.265 g/cm³[1]
Storage Sealed in a dry environment at room temperature-

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the secondary amine of (S)-pipecolinic acid with a carboxybenzyl (Cbz) group. A representative experimental protocol is detailed below. This procedure is adapted from the synthesis of its enantiomer and is expected to yield the desired (S)-product with high fidelity.

Experimental Protocol: Synthesis of this compound

Materials:

  • (S)-Pipecolinic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: (S)-Pipecolinic acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cooled in an ice bath.

  • Protection Reaction: While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise to the solution, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of 2 with 1 M HCl.

  • Extraction: The acidified aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: (S)-Pipecolinic Acid dissolve Dissolve in aq. Na₂CO₃ start->dissolve protect Add Benzyl Chloroformate (Cbz-Cl) at 0-5°C dissolve->protect react Stir at Room Temperature protect->react wash_ether Wash with Diethyl Ether react->wash_ether acidify Acidify with HCl wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na₂SO₄ and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure this compound chromatography->product

A flowchart illustrating the synthesis and purification process.

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data is based on the analysis of its enantiomer, (R)-1-N-Cbz-Pipecolinic acid, and is expected to be identical for the (S)-enantiomer, with the exception of the sign of optical rotation.

Spectroscopic DataObserved Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 5.17 (s, 2H, -CH₂-Ph), 5.05-4.95 (m, 1H, N-CH-COOH), 4.15-4.05 (m, 1H, piperidine-H), 3.15-3.05 (m, 1H, piperidine-H), 2.30-2.20 (m, 1H, piperidine-H), 1.75-1.30 (m, 5H, piperidine-H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176.5, 156.0, 136.5, 128.5, 128.0, 127.8, 67.2, 54.5, 42.0, 27.0, 24.5, 20.5.
FTIR (KBr) ν (cm⁻¹): 3300-2500 (br, O-H), 2940 (C-H), 1735 (C=O, acid), 1690 (C=O, carbamate), 1420, 1230, 1130.
Mass Spectrometry (ESI+) m/z: 264.1234 [M+H]⁺, 286.1053 [M+Na]⁺.

Role in Drug Development and Research

This compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its primary application lies in peptide synthesis, where the Cbz group serves as a robust protecting group for the secondary amine. This allows for the controlled, sequential addition of the pipecolic acid moiety into a growing peptide chain.

The rigid piperidine ring of pipecolic acid is utilized by medicinal chemists to introduce conformational constraints into peptide-based drugs. This can lead to several advantages:

  • Increased Potency: By locking the peptide into a bioactive conformation, its binding affinity to the target receptor or enzyme can be enhanced.

  • Enhanced Stability: The cyclic structure can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life.

  • Improved Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the intended biological target, reducing off-target effects.

Workflow for Peptide Synthesis using this compound:

G start This compound activate Activate Carboxylic Acid (e.g., with DCC/HOBt) start->activate couple Couple with N-terminus of a Peptide Chain activate->couple deprotect Deprotect Cbz Group (e.g., via Hydrogenolysis) couple->deprotect elongate Further Peptide Elongation deprotect->elongate

A simplified workflow for incorporating this compound into a peptide sequence.

While this compound itself is not known to be directly involved in biological signaling pathways, the parent compound, pipecolic acid, is a metabolite of lysine and has been implicated in certain neurological conditions. Derivatives of pipecolic acid are actively being investigated for their potential as inhibitors of various enzymes and receptors.

References

An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-Pipecolinic acid, also known as (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid or Z-L-Pipecolic acid, is a protected derivative of L-pipecolic acid. L-pipecolic acid is a non-proteinogenic cyclic α-amino acid and a higher homolog of proline.[1] It is recognized as a universal metabolite derived from lysine, present in plants, animals, and microorganisms.[1][2]

The introduction of the carboxybenzyl (Cbz or Z) protecting group on the ring's nitrogen atom makes this compound a critical chiral building block in synthetic organic chemistry. Its rigid six-membered ring structure is used to induce specific conformations, such as β-turns, in peptides. Consequently, this compound is a valuable precursor in the total synthesis of complex natural products and in the development of novel peptidomimetics and pharmaceuticals.[3]

Chemical Structure and Stereochemistry

This compound consists of a piperidine (hexahydropyridine) ring with a carboxylic acid functional group at the C-2 position and a benzyloxycarbonyl (Cbz) group attached to the nitrogen atom (N-1).

Stereochemistry: The designation "(S)" refers to the absolute configuration at the chiral center, C-2, according to the Cahn-Ingold-Prelog priority rules. This enantiomer is also referred to as the "L" form in amino acid nomenclature. The defined stereochemistry at this position is crucial for its application in asymmetric synthesis, ensuring the stereochemical integrity of the target molecule.

structure cluster_molecule N1 N C2 C N1->C2 Cbz_C1 C N1->Cbz_C1 C3 C C2->C3 H2 H C2->H2 COOH COOH C2->COOH C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 Cbz_O1 O Cbz_C1->Cbz_O1 Cbz_O2 O Cbz_C1->Cbz_O2 Cbz_CH2 CH₂ Cbz_O2->Cbz_CH2 Cbz_Ph Cbz_CH2->Cbz_Ph label_S (S)

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (2S)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid[1]
CAS Number 28697-11-2[4]
Molecular Formula C₁₄H₁₇NO₄[4]
Molecular Weight 263.29 g/mol [4]
Appearance White to pink solid
Melting Point 111-115 °C (lit.)[4]
Density 1.265 g/cm³[4]
SMILES Code O=C(O)[C@@H]1CCCCN1C(OCC2=CC=CC=C2)=O

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are provided below. These protocols are standard procedures in peptide chemistry and organic synthesis.

This protocol describes the protection of the secondary amine of (S)-Pipecolinic acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Workflow Diagram: N-Cbz Protection

synthesis_workflow start (S)-Pipecolinic Acid + NaHCO₃ in THF/H₂O reagent Add Benzyl Chloroformate (Cbz-Cl) at 0°C start->reagent reaction Stir reaction mixture (e.g., 20 hours at 0°C) reagent->reaction workup Aqueous Workup: Dilute with H₂O, Extract with EtOAc reaction->workup isolate Isolate Organic Layer: Wash with brine, dry over Na₂SO₄ workup->isolate purify Purification: Concentrate in vacuo, purify via silica gel column chromatography isolate->purify product Final Product: This compound purify->product deprotection_workflow start This compound dissolved in Methanol (MeOH) catalyst Add Pd/C catalyst (5-10 wt%) start->catalyst hydrogen Evacuate flask and backfill with H₂ gas (balloon or Parr shaker) catalyst->hydrogen reaction Stir vigorously at RT Monitor by TLC/LC-MS hydrogen->reaction filter Filter through Celite to remove Pd/C catalyst reaction->filter concentrate Concentrate filtrate in vacuo filter->concentrate product Final Product: (S)-Pipecolinic Acid concentrate->product logical_relationship cluster_applications Applications lysine L-Lysine (Biosynthetic Precursor) pipecolic (S)-Pipecolinic Acid (Metabolite) lysine->pipecolic Biosynthesis cbz_pipecolic This compound (Protected Building Block) pipecolic->cbz_pipecolic N-Protection deprotection Cbz Deprotection (e.g., Hydrogenolysis) cbz_pipecolic->deprotection coupling Peptide Coupling / Elaboration deprotection->coupling synthesis Complex Molecule Synthesis coupling->synthesis peptidomimetics Peptidomimetics synthesis->peptidomimetics natural_products Natural Products synthesis->natural_products drug_discovery Drug Discovery Scaffolds synthesis->drug_discovery

References

In-Depth Technical Guide: (S)-(-)-1-Cbz-2-piperidinecarboxylic acid (CAS Number: 28697-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Overview

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid, registered under CAS number 28697-11-2, is a chiral building block widely utilized in synthetic organic chemistry. Its structure features a piperidine ring with a carboxylic acid at the 2-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This strategic combination of a chiral scaffold and a readily removable protecting group makes it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis.

The Cbz group provides stability under a range of reaction conditions while allowing for selective deprotection, typically through catalytic hydrogenation. The stereochemistry at the C-2 position is crucial for its application in constructing enantiomerically pure target molecules.

Physicochemical Properties

The key physicochemical properties of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid are summarized in the table below, compiled from various chemical supplier and database sources.

PropertyValueReference(s)
CAS Number 28697-11-2[1][2][3]
Molecular Formula C₁₄H₁₇NO₄[1][2][3]
Molecular Weight 263.29 g/mol [1][2][3]
Appearance White to off-white crystalline powder
Melting Point 111-115 °C[1]
Optical Activity [α]²²/D −59° (c = 2 in acetic acid)[1]
Solubility Sparingly soluble in water.
SMILES OC(=O)[C@@H]1CCCCN1C(=O)OCc2ccccc2[1]
InChI 1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1[1]
InChI Key ZSAIHAKADPJIGN-LBPRGKRZSA-N[1]

Safety and Handling

GHS Hazard Classification

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictogram:

Exclamation Mark GHS Pictogram

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocols

For its application, (S)-(-)-1-Cbz-2-piperidinecarboxylic acid serves as a crucial building block in peptide synthesis. The general workflow for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) would involve the following conceptual steps:

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling to Resin-Bound Amine cluster_deprotection Protecting Group Removal A (S)-(-)-1-Cbz-2- piperidinecarboxylic acid C Activated Ester A->C Coupling B Activating Agent (e.g., HBTU, HATU) D Resin with N-terminal Amine E Resin-Bound Peptide C->E Peptide Bond Formation F Deprotection Reagent (e.g., Piperidine for Fmoc) G Elongated Peptide Chain E->G Selective Deprotection signaling_pathway Lysine L-Lysine Inter1 Intermediate Lysine->Inter1 Lysine aminotransferase P2C Δ¹-Piperideine-2-carboxylic acid (P2C) Inter1->P2C Cyclization Pip (S)-Pipecolic Acid P2C->Pip Reduction

References

Physicochemical Properties of (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-N-Cbz-Pipecolinic acid, also known as (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid, is a chiral building block commonly used in organic synthesis, particularly in the preparation of pharmaceutical compounds and peptidomimetics. This guide provides its core physicochemical properties.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for analytical characterization.

PropertyValueReference
Molecular Formula C14H17NO4[1][2][3]
Molecular Weight 263.29 g/mol [1][2]
Exact Mass 263.11575802 g/mol [2]
CAS Number 28697-11-2[1][2][3]

Note on Additional User Requirements:

  • Experimental Protocols: The determination of molecular weight and formula for a well-characterized compound like this compound is typically performed using standard analytical techniques such as mass spectrometry and elemental analysis. Detailed, novel experimental protocols are not applicable for the presentation of these fundamental properties.

  • Diagrams and Visualizations: The request for diagrams of signaling pathways or experimental workflows is not relevant to the intrinsic physicochemical properties of a single small molecule. Therefore, no Graphviz diagrams have been generated.

References

Spectroscopic Profile of N-Cbz-L-pipecolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-L-pipecolinic acid, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide presents a compilation of predicted spectroscopic data based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for N-Cbz-L-pipecolinic acid. These values are derived from established chemical shift and absorption frequency ranges for similar molecular environments.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)Chemical shift is concentration and solvent dependent.
Benzylic (-CH₂-Ph)5.1 - 5.3Singlet
Phenyl (C₆H₅)7.2 - 7.4Multiplet
α-CH (Piperidine C2)4.8 - 5.0Multiplet
Piperidine Ring Protons1.3 - 3.8MultipletSignificant overlap is expected.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)170 - 180
Carbonyl (C=O, Cbz)155 - 157
Phenyl (C₆H₅)127 - 137Multiple signals expected.
Benzylic (-CH₂-Ph)67 - 69
α-C (Piperidine C2)55 - 60
Piperidine Ring Carbons20 - 50Multiple signals expected.
Table 3: Predicted FT-IR Spectroscopic Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadCharacteristic very broad absorption due to hydrogen bonding.[1][2][3][4][5]
C-H Stretch (Aromatic/Aliphatic)2850 - 3100Medium-Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong[1][2][4]
C=O Stretch (Carbamate, Cbz)1680 - 1700Strong
C-O Stretch1210 - 1320Strong[1]
Table 4: Predicted Mass Spectrometry Data
Ion Type Predicted m/z Notes
[M+H]⁺264.123Calculated for C₁₄H₁₈NO₄⁺
[M+Na]⁺286.105Calculated for C₁₄H₁₇NNaO₄⁺
FragmentationVariousExpected fragmentation includes loss of CO₂, benzyl group, and cleavage of the piperidine ring.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of N-Cbz-L-pipecolinic acid.

Synthesis of N-Cbz-L-pipecolinic Acid

This protocol describes a standard procedure for the N-protection of L-pipecolinic acid using benzyl chloroformate (Cbz-Cl).

Materials:

  • L-pipecolinic acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve L-pipecolinic acid in a 1 M aqueous solution of sodium carbonate in a round-bottom flask, and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Sample Preparation:

  • Dissolve 5-10 mg of purified N-Cbz-L-pipecolinic acid in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Instrumentation:

  • FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press)

Sample Preparation:

  • For ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal.

  • For KBr pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample holder.

  • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample as needed for the specific instrument.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum in positive or negative ion mode.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like N-Cbz-L-pipecolinic acid.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of N-Cbz-L-pipecolinic acid Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

In-Depth Technical Guide on (S)-1-N-Cbz-Pipecolinic Acid: Physical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (S)-1-N-Cbz-Pipecolinic acid, with a primary focus on its melting point. It includes detailed experimental protocols for melting point determination and explores the broader biological significance of the parent molecule, pipecolic acid, in signaling pathways, particularly in the context of plant immunity.

Core Physical and Chemical Properties

This compound, also known as (S)-(-)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid, is a protected amino acid derivative commonly used in peptide synthesis and as a chiral building block in the development of pharmaceuticals. Its physical properties are crucial for its handling, characterization, and application in various chemical processes.

Data Presentation: Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource
CAS Number 28697-11-2Santa Cruz Biotechnology[1]
Molecular Formula C₁₄H₁₇NO₄Santa Cruz Biotechnology[1]
Molecular Weight 263.29 g/mol Santa Cruz Biotechnology[1]
Melting Point 111-115 °C (lit.)MOLBASE[2], ECHEMI[3]
Appearance White to light yellow crystal powder-
Synonyms (L)-N-CBZ-PIPECOLIC ACID; (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID; N-BENZYLOXYCARBONYL-(S)-(-)-PIPECOLINIC ACIDECHEMI[3]

Note: The melting point of the (R)-(+)-enantiomer, (R)-(+)-1-Cbz-2-piperidinecarboxylic acid (CAS 28697-09-8), is also reported to be in the range of 111-115 °C.

Experimental Protocols: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For N-protected amino acids like this compound, standard methods for melting point determination are employed.

Standard Capillary Method

A common and reliable method for determining the melting point of a powdered solid involves using a melting point apparatus with a heated block and a capillary tube.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.

  • Initial Rapid Heating: A preliminary, rapid heating is often performed to get an approximate melting range. The temperature is increased at a rate of 10-20 °C per minute until the substance melts.

  • Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2 °C.

Advanced Techniques: Fast Scanning Calorimetry (FSC)

For compounds that may decompose upon heating, such as some amino acids, fast scanning calorimetry (FSC) can be a valuable technique. FSC uses very high heating rates (e.g., 1000 to 10,000 K/s) to melt the sample before thermal decomposition can occur. The melting temperature is then extrapolated to a zero heating rate.[4][5]

Biological Significance: Pipecolic Acid Signaling in Plant Immunity

While this compound is a synthetic molecule, its core structure, pipecolic acid, is a naturally occurring amino acid derivative with significant biological roles, particularly in the plant kingdom. Pipecolic acid is a key signaling molecule in Systemic Acquired Resistance (SAR), a plant-wide defense response against a broad range of pathogens.

Pipecolic Acid Biosynthesis and SAR Signaling Pathway

The biosynthesis of pipecolic acid from L-lysine and its subsequent role in activating plant defense mechanisms has been a subject of extensive research. The pathway involves several key enzymes and signaling molecules.

Pipecolic_Acid_SAR_Pathway cluster_biosynthesis Pipecolic Acid Biosynthesis cluster_signaling SAR Signaling Cascade L-Lysine L-Lysine ALD1 ALD1 L-Lysine->ALD1 transamination P2C Δ¹-piperideine-2-carboxylic acid ALD1->P2C SARD4 SARD4 P2C->SARD4 reduction Pipecolic_Acid Pipecolic Acid SARD4->Pipecolic_Acid FMO1 FMO1 Pipecolic_Acid->FMO1 activates SA Salicylic Acid FMO1->SA amplifies NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) FMO1->NO_ROS amplifies Defense_Genes Expression of Defense Genes SA->Defense_Genes NO_ROS->Defense_Genes

Caption: Biosynthesis and signaling pathway of pipecolic acid in plant systemic acquired resistance (SAR).

Pathway Description:

  • Biosynthesis: The pathway begins with the amino acid L-lysine. The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), an aminotransferase, converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C).[6][7][8] Subsequently, the enzyme SAR-DEFICIENT 4 (SARD4) reduces P2C to form pipecolic acid.[8]

  • Signaling Cascade: Pipecolic acid then acts as a crucial signaling molecule. It activates FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1), which is a central regulator of SAR.[6][7] The activation of FMO1 leads to the amplification of downstream defense signals, including salicylic acid (SA), nitric oxide (NO), and reactive oxygen species (ROS).[9] These signaling molecules, in turn, induce the expression of a wide range of defense-related genes, leading to a state of heightened immunity throughout the plant.

This understanding of the pipecolic acid signaling pathway is vital for developing novel strategies to enhance crop resilience and for identifying new targets in drug development, given the conserved nature of some of these signaling components across different organisms.

References

The Strategic Application of (S)-1-N-Cbz-Pipecolinic Acid as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-1-N-Cbz-Pipecolinic acid, the N-carboxybenzyl-protected form of (S)-pipecolinic acid, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, endowed with a defined stereocenter, makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). This guide elucidates the core utility of this compound, focusing on its application in the synthesis of local anesthetics and its connection to neurologically active agents, providing detailed experimental insights and quantitative data for the discerning scientist.

Introduction to this compound

This compound is a derivative of the naturally occurring, non-proteinogenic amino acid (S)-pipecolic acid. The introduction of the carboxybenzyl (Cbz or Z) protecting group on the ring's nitrogen atom serves two primary functions: it prevents unwanted side reactions of the secondary amine and allows for controlled, sequential reactions at other positions. The Cbz group is renowned for its stability under a range of conditions and its clean, efficient removal via catalytic hydrogenolysis, making it a strategic choice in multi-step syntheses.

Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₇NO₄

  • Molecular Weight: 263.29 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 111-115 °C[1]

Core Application: Enantioselective Synthesis of Local Anesthetics

A prime example of the utility of this compound is in the synthesis of the (S)-enantiomers of long-acting local anesthetics, such as Ropivacaine and Levobupivacaine. The stereochemistry at the C2 position of the piperidine ring is crucial for their therapeutic efficacy and reduced toxicity compared to their racemic mixtures. The following sections detail a representative synthetic workflow for Ropivacaine, starting from the Cbz-protected chiral synthon.

Synthetic Workflow for Ropivacaine

The synthesis of Ropivacaine from this compound is a multi-step process that leverages the chiral integrity of the starting material. The key transformations include the activation of the carboxylic acid, amidation with 2,6-dimethylaniline, N-alkylation of the piperidine ring, and final deprotection of the Cbz group.

G cluster_0 A (S)-1-N-Cbz-Pipecolinic Acid B (S)-1-Cbz-Pipecoloyl Chloride A->B Step 1: Acid Activation (e.g., SOCl₂, Oxalyl Chloride) C (S)-N-(2,6-Dimethylphenyl) -1-Cbz-piperidine-2-carboxamide B->C Step 2: Amidation (2,6-Dimethylaniline) D Cbz-(S)-Ropivacaine (Protected Intermediate) C->D Step 3: N-Alkylation (1-Bromopropane, Base) E (S)-Ropivacaine (Final API) D->E Step 4: Cbz Deprotection (H₂, Pd/C)

Caption: Synthetic workflow for (S)-Ropivacaine.

Quantitative Data on Ropivacaine Synthesis

The efficiency of each synthetic step is critical for the overall viability of the process. The following table summarizes typical quantitative data for the synthesis of Ropivacaine, starting from the related (S)-pipecolic acid precursor, which provides a strong indication of the expected outcomes when starting with the Cbz-protected analogue.

StepReactionKey ReagentsTypical YieldOptical Purity (ee%)Reference(s)
1. Amidation (S)-Pipecolic acid derivative → (S)-PipecoloxylidideSOCl₂, 2,6-Dimethylaniline~92%>99.5%[2]
2. N-Alkylation (S)-Pipecoloxylidide → (S)-Ropivacaine1-Bromopropane, K₂CO₃~94%>99.5%[2][3]
3. Cbz Deprotection N-Cbz protected amine → Free amineH₂ (1 atm), 10% Pd/C, MeOH>95%Not Applicable[4][5]
Overall (from xylidide) (S)-Pipecoloxylidide → Ropivacaine HCl·H₂OTwo steps including resolution/purification~50%>99.5%[2]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of Ropivacaine, adapted from literature procedures involving (S)-pipecolic acid and standard Cbz-group manipulations.

Protocol 1: Activation and Amidation of this compound

This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride, which is then coupled with 2,6-dimethylaniline.

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 50-70°C) for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (S)-1-Cbz-pipecoloyl chloride hydrochloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve 2,6-dimethylaniline (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in dichloromethane.

  • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-N-(2,6-Dimethylphenyl)-1-Cbz-piperidine-2-carboxamide.

Protocol 2: N-Alkylation of the Piperidine Ring

This step introduces the propyl group onto the piperidine nitrogen, which must be performed after the Cbz group is removed. Therefore, the sequence involves deprotection followed by alkylation. (Alternatively, if starting with unprotected pipecolic acid, alkylation can precede amidation).

  • Alkylation: To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (the product from amidation after Cbz removal, 1.0 eq) in a solvent such as tetrahydrofuran (THF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromopropane (1.5 eq).[3]

  • Heat the mixture to reflux (approx. 50-80°C) and stir for 20-24 hours until the starting material is consumed.[3]

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (S)-Ropivacaine. An optical purity of >99.5% ee can be achieved.[2]

Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol details the standard procedure for removing the Cbz protecting group.

  • Setup: Dissolve the Cbz-protected compound (e.g., Cbz-(S)-Ropivacaine, 1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[4][5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a pressure of 1 atm.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 4-24 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine product. The byproducts, toluene and CO₂, are volatile and easily removed.[4]

Relevance to Drug Development: Targeting the NMDA Receptor

The piperidine scaffold derived from (S)-pipecolinic acid is not only present in anesthetics but also in molecules designed to interact with central nervous system targets. One such target is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurodegenerative diseases.

Compounds synthesized from pipecolic acid derivatives can act as NMDA receptor antagonists, blocking the ion channel and preventing excessive calcium influx. This blockade initiates a downstream signaling cascade with significant therapeutic implications.

NMDA Receptor Antagonist Signaling Pathway

G cluster_0 Mechanism of Action cluster_1 Downstream Cellular Effects Antagonist Pipecolic Acid-Derived Antagonist NMDAR NMDA Receptor Antagonist->NMDAR Blocks Glutamate Glutamate Release ↑ NMDAR->Glutamate (Disinhibition) AMPAR AMPA Receptor Activation Glutamate->AMPAR Activates BDNF BDNF Release ↑ AMPAR->BDNF mTOR mTOR Pathway Activation BDNF->mTOR GSK3B GSK-3β Deactivation mTOR->GSK3B Inhibits Plasticity Synaptic Plasticity ↑ (Synaptogenesis) mTOR->Plasticity GSK3B->Plasticity (Inhibition relieved) Effect Therapeutic Effects (e.g., Antidepressant) Plasticity->Effect

Caption: Downstream signaling of NMDA receptor blockade.

Blockade of the NMDA receptor by an antagonist leads to an increase in glutamate release, which subsequently activates AMPA receptors.[7] This triggers a cascade involving Brain-Derived Neurotrophic Factor (BDNF), the mammalian Target of Rapamycin (mTOR), and Glycogen Synthase Kinase 3β (GSK-3β), ultimately promoting synaptogenesis and producing therapeutic effects, such as antidepressant action.[7][8]

Conclusion

This compound is a versatile and highly valuable chiral building block for the pharmaceutical industry. Its pre-defined stereochemistry and the robust nature of the Cbz protecting group enable the efficient, enantioselective synthesis of complex APIs. The successful application in the production of Ropivacaine highlights its importance in creating safer and more effective drugs. Furthermore, the underlying piperidine scaffold continues to be a promising template for the development of novel therapeutics targeting critical pathways in the central nervous system, such as the NMDA receptor signaling cascade. The detailed protocols and data presented in this guide offer a foundational resource for scientists engaged in the synthesis and development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to N-Protected Pipecolic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-protected pipecolic acid derivatives are a class of cyclic amino acids that have garnered significant interest in the pharmaceutical and chemical industries. As a homolog of proline, pipecolic acid's six-membered ring structure imparts unique conformational constraints, making it a valuable scaffold in the design of novel therapeutics and a crucial chiral building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The protection of the nitrogen atom within the pipecolic acid ring is a critical step in its synthetic manipulation, allowing for selective reactions at other functional groups and enabling its incorporation into larger molecules such as peptides and peptidomimetics. This guide provides a comprehensive overview of the synthesis, biological activities, and analytical methods associated with N-protected pipecolic acid derivatives, with a focus on their applications in drug discovery and development.

Synthesis of N-Protected Pipecolic Acid Derivatives

The synthesis of N-protected pipecolic acid derivatives is a cornerstone of their application in medicinal chemistry. The choice of the N-protecting group is crucial and depends on the subsequent reaction conditions and the desired final product. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Common N-Protecting Groups

A variety of protecting groups can be employed for the nitrogen atom of pipecolic acid, each with its own distinct characteristics regarding introduction and cleavage.

Protecting GroupAbbreviationReagents for IntroductionConditions for RemovalKey Features
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions; commonly used in solid-phase peptide synthesis.
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenolysis (H₂/Pd-C)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)Base-labile; widely used in solid-phase peptide synthesis.
FormylAcetic formic anhydrideAcid or base hydrolysisSimple and economical.[1]
General Synthetic Strategies

The synthesis of N-protected pipecolic acid derivatives can be achieved through several routes, including the protection of commercially available pipecolic acid or through de novo synthesis from acyclic precursors.

A general workflow for the N-protection of pipecolic acid is depicted below:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Pipecolic Acid Pipecolic Acid N-Protection Reaction N-Protection Reaction Pipecolic Acid->N-Protection Reaction Protecting Group Reagent\n(e.g., (Boc)₂O, Cbz-Cl) Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Protecting Group Reagent\n(e.g., (Boc)₂O, Cbz-Cl)->N-Protection Reaction Base\n(e.g., NaHCO₃, Et₃N) Base (e.g., NaHCO₃, Et₃N) Base\n(e.g., NaHCO₃, Et₃N)->N-Protection Reaction N-Protected Pipecolic Acid N-Protected Pipecolic Acid N-Protection Reaction->N-Protected Pipecolic Acid

General scheme for the N-protection of pipecolic acid.

A modified Strecker protocol represents a versatile method for the synthesis of various pipecolic acid derivatives. This approach involves the addition of trimethylsilyl cyanide (TMSCN) to tetrahydropyridines, followed by hydrolysis of the resulting α-amino nitriles to yield the desired pipecolic acid derivatives.[1]

Experimental Protocols

Synthesis of N-Boc-pipecolic acid

This protocol describes a common method for the N-protection of pipecolic acid using di-tert-butyl dicarbonate.

Materials:

  • Pipecolic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pipecolic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Boc-pipecolic acid.

Biological Activity and Applications in Drug Discovery

N-protected pipecolic acid derivatives are integral components of a diverse range of biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals.

Role in the Central Nervous System (CNS)

Pipecolic acid is a metabolite of lysine found in the mammalian brain and is known to have neuromodulatory effects.[2][3][4] It has been shown to interact with the GABAergic system, although its precise role is still under investigation.[5][6] Elevated levels of pipecolic acid have been associated with neurological conditions such as cerebral malaria and hepatic encephalopathy, suggesting that modulating its signaling pathways could be a therapeutic strategy.[2][7][8][9] The use of N-protected pipecolic acid derivatives allows for the synthesis of analogs with modified pharmacokinetic and pharmacodynamic properties for exploring their potential in CNS drug discovery.

Antiviral and Anticancer Applications

N-protected pipecolic acid derivatives have emerged as promising scaffolds for the development of antiviral and anticancer agents.

  • Antiviral Activity: A series of proline- and pipecolic acid-based small molecules have been designed as allosteric inhibitors of the NS2B/NS3 serine proteases from dengue and Zika viruses.[10] Certain R-configured pipecolic acid-based derivatives have demonstrated activity against the Dengue virus NS2B/NS3 protease in the mid-micromolar range and have shown cellular efficacy.[10]

Compound TypeTargetVirusIC₅₀ / EC₅₀
R-configured pipecolic acid derivativesNS2B/NS3 ProteaseDengue Virus (DENV2)EC₅₀ = 5.1 - 5.2 µM[10]
S-proline derivativesNS2B/NS3 ProteaseDengue Virus (DENV)IC₅₀ = 5.0 µM[10]
  • Anticancer Activity: Pipecolic acid has been identified as a potential biomarker in esophageal squamous cell carcinoma (ESCC) and has been shown to be essential for ESCC cells to restrain oxidative stress-induced DNA damage and cell proliferation arrest.[11] This highlights the potential of targeting pipecolic acid metabolism in cancer therapy. Furthermore, the incorporation of N-protected pipecolic acid into peptidomimetics is a strategy being explored for cancer targeting.[12][13]

Peptidomimetics and Conformational Constraints

The rigid structure of the pipecolic acid ring is utilized to introduce conformational constraints into peptides, leading to peptidomimetics with improved stability, bioavailability, and target affinity.[14] By replacing proline residues with N-protected pipecolic acid, researchers can fine-tune the three-dimensional structure of peptides to enhance their therapeutic properties.

Analytical Techniques

The accurate quantification of N-protected pipecolic acid derivatives is crucial for both synthetic chemistry and biological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose, often requiring a derivatization step to increase the volatility of the analyte.[15][16][17]

GC-MS Analysis of Pipecolic Acid Derivatives

A common workflow for the GC-MS analysis of pipecolic acid involves extraction, derivatization, and subsequent analysis.

G cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological Sample\n(e.g., plasma, tissue) Biological Sample (e.g., plasma, tissue) Extraction Extraction Biological Sample\n(e.g., plasma, tissue)->Extraction Add Derivatizing Agent\n(e.g., Propyl Chloroformate) Add Derivatizing Agent (e.g., Propyl Chloroformate) Extraction->Add Derivatizing Agent\n(e.g., Propyl Chloroformate) Reaction Reaction Add Derivatizing Agent\n(e.g., Propyl Chloroformate)->Reaction GC-MS Injection GC-MS Injection Reaction->GC-MS Injection Separation & Detection Separation & Detection GC-MS Injection->Separation & Detection Data Analysis Data Analysis Separation & Detection->Data Analysis

Workflow for GC-MS analysis of pipecolic acid.
Experimental Protocol: Propyl Chloroformate Derivatization for GC-MS

This protocol outlines a one-step derivatization procedure for the quantification of pipecolic acid.[16][17]

Materials:

  • Extracted sample containing pipecolic acid

  • Internal standard (e.g., norvaline)

  • Propyl chloroformate

  • Pyridine

  • Propanol

  • Hexane

  • Sodium bicarbonate solution

Procedure:

  • To the dried sample extract, add the internal standard.

  • Add a mixture of propanol and pyridine.

  • Add propyl chloroformate and vortex vigorously.

  • Add sodium bicarbonate solution to stop the reaction.

  • Add hexane and vortex to extract the derivatized analytes.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a new vial for GC-MS analysis.

Signaling Pathways

While the role of pipecolic acid in mammalian signaling is an active area of research, its function in plant immunity is better characterized and provides a model for understanding its signaling potential.

Pipecolic Acid Biosynthesis and Signaling in Plant Immunity

In plants, pipecolic acid is a key signaling molecule in systemic acquired resistance (SAR), a broad-spectrum immune response.[18][19] Its biosynthesis from lysine is a critical step in the activation of SAR.

G L-Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylic Acid L-Lysine->P2C ALD1 Pipecolic Acid Pipecolic Acid P2C->Pipecolic Acid SARD4 SAR Activation SAR Activation Pipecolic Acid->SAR Activation

Pipecolic acid biosynthesis pathway in plant SAR.

The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid by SAR-DEFICIENT4 (SARD4).[19][20] The accumulation of pipecolic acid triggers downstream defense responses, leading to systemic immunity.

Conclusion

N-protected pipecolic acid derivatives are versatile tools in modern drug discovery and organic synthesis. Their unique structural features provide a foundation for the development of conformationally constrained peptides, novel enzyme inhibitors, and modulators of CNS pathways. A thorough understanding of their synthesis, biological activities, and analytical methodologies is essential for researchers and scientists working to unlock the full therapeutic potential of this important class of molecules. Future research will likely focus on further elucidating the role of pipecolic acid and its derivatives in mammalian signaling pathways, leading to the development of new and innovative therapies for a range of diseases.

References

A Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-N-Cbz-Pipecolinic acid , a protected derivative of the non-proteinogenic amino acid pipecolinic acid, serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics. Its rigid piperidine core imparts conformational constraint, a valuable feature in the design of molecules with enhanced biological activity and metabolic stability. This in-depth guide provides a technical overview of its commercial availability, key quality parameters, and practical applications for scientists and professionals in drug development.

Commercial Supplier Specifications

The quality and purity of this compound are critical for its successful application in synthesis. Below is a summary of typical specifications from various commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (%)Enantiomeric Excess (ee%)Specific Rotation [α]/DMelting Point (°C)
Supplier A (Typical) 28697-11-2C₁₄H₁₇NO₄263.29>98>99-60° to -64° (c=1 in CHCl₃)111-115
BLDpharm 28697-11-2C₁₄H₁₇NO₄263.29Not specifiedNot specifiedNot specifiedNot specified[1]
Conier Chem & Pharma 28697-11-2C₁₄H₁₇NO₄263.29Not specifiedNot specifiedNot specified111-115[2]
ChemScene 28697-11-2C₁₄H₁₇NO₄263.29Not specifiedNot specifiedNot specifiedNot specified[3]

Application in Synthetic Chemistry: A Chiral Building Block

This compound is extensively utilized as a chiral building block in the synthesis of a wide array of biologically active molecules.[4][5][6] The carbobenzoxy (Cbz) protecting group on the nitrogen atom allows for controlled reactions at the carboxylic acid moiety without unintended side reactions at the amine.

G General Synthetic Workflow Using this compound start This compound step1 Activation of Carboxylic Acid (e.g., with DCC, HOBt) start->step1 step2 Amide Bond Formation (Coupling with an amine, R-NH2) step1->step2 product Cbz-protected Dipeptide or Amide step2->product step3 Deprotection of Cbz Group (e.g., Hydrogenolysis) product->step3 final_product Final Chiral Molecule step3->final_product Proposed Signaling Pathway of Pipecolic Acid in Neuronal Cells PA Elevated Pipecolic Acid ROS Increased Reactive Oxygen Species (ROS) PA->ROS Induces GABA GABA Receptor Modulation PA->GABA Modulates Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Neuronal Apoptosis Caspase->Apoptosis Executes Neurotransmission Altered Neurotransmission GABA->Neurotransmission Affects

References

Methodological & Application

Synthesis of (S)-1-N-Cbz-Pipecolinic Acid from L-Pipecolic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (S)-1-N-Cbz-Pipecolinic acid, a valuable building block in the development of various pharmaceuticals. The protocol outlines the N-protection of the secondary amine of L-pipecolic acid using benzyl chloroformate (Cbz-Cl) under basic conditions.

This compound serves as a crucial intermediate in the synthesis of a range of bioactive molecules, including enzyme inhibitors and chiral ligands. The benzyloxycarbonyl (Cbz) protecting group is widely utilized in peptide synthesis and medicinal chemistry due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This application note presents a reliable and reproducible method for the preparation of this important compound, complete with characterization data and a detailed experimental workflow.

Chemical Reaction Data

The synthesis involves the reaction of L-pipecolic acid with benzyl chloroformate in the presence of a base, typically sodium bicarbonate or sodium carbonate, in a suitable solvent system.

ParameterValueReference
Product Name This compound
Molecular Formula C₁₄H₁₇NO₄[1]
Molecular Weight 263.29 g/mol [1]
Appearance White to off-white solid
Melting Point 111-115 °C[1]
Typical Yield 52-90%[2][3]
Purity >95% (typical)[3]

Experimental Workflow

The overall process for the synthesis of this compound is depicted in the following workflow diagram.

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve L-pipecolic acid and NaHCO₃ in THF/H₂O add_cbz Cool to 0 °C and add Benzyl Chloroformate start->add_cbz react Stir at 0 °C for 20 hours add_cbz->react dilute Dilute with H₂O react->dilute extract Extract with Ethyl Acetate dilute->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by silica gel column chromatography dry->purify product This compound purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[2][4]

Materials:

  • L-Pipecolic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve L-pipecolic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

    • Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Benzyl Chloroformate:

    • Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the cooled reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction:

    • Stir the reaction mixture vigorously at 0 °C for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound as a white solid.

Characterization Data

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), and multiplets for the piperidine ring protons.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

  • HRMS (High-Resolution Mass Spectrometry): The calculated exact mass for C₁₄H₁₇NO₄ is 263.1158. The experimentally determined mass should be in close agreement with this value.

Safety Precautions

  • Benzyl chloroformate is corrosive and a lachrymator. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Tetrahydrofuran and ethyl acetate are flammable solvents. Work in a well-ventilated area away from ignition sources.

  • Standard laboratory safety practices should be followed throughout the procedure.

This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification methods to suit their specific laboratory settings and scale of synthesis.

References

Application Notes and Protocols for the Use of (S)-1-N-Cbz-Pipecolinic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-Pipecolinic acid, a carboxybenzyl-protected derivative of the non-proteinogenic amino acid pipecolinic acid, is a valuable building block in peptide synthesis. As a cyclic analog of proline, its incorporation into peptide chains can induce specific secondary structures, such as β-turns, thereby influencing the peptide's conformation and biological activity. The Cbz (Z) protecting group offers orthogonality with the commonly used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and modification.[1] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into synthetic peptides.

Key Properties

PropertyValue
Chemical Name (S)-1-N-(Benzyloxycarbonyl)pipecolinic acid
CAS Number 28697-11-2
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 111-115 °C

Data Presentation: Coupling Efficiency and Purity

The successful incorporation of this compound is dependent on the choice of coupling reagents, reaction conditions, and the peptide sequence. Due to the sterically hindered nature of this secondary amino acid, optimized conditions are crucial to achieve high coupling yields and purity. Below is a summary of expected outcomes based on different coupling strategies.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (h)Expected Crude Purity (%)Expected Yield (%)Notes
HBTU/DIPEA 3 : 2.9 : 62 - 475 - 8580 - 90Standard conditions, may require double coupling.
HATU/DIPEA 3 : 2.9 : 61 - 285 - 9585 - 95Recommended for sterically hindered amino acids.[2]
PyBOP/DIPEA 3 : 3 : 62 - 480 - 9085 - 95Effective for hindered couplings.
DIC/Oxyma 3 : 3 : -2 - 480 - 9085 - 95Carbodiimide activation can be a cost-effective alternative.

Note: Yields and purities are estimates and can vary based on the specific peptide sequence, resin, and synthesizer used. Double coupling may be necessary to drive the reaction to completion, especially for difficult sequences.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound using Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Fmoc Deprotection:

    • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine. Note: The Kaiser test is not reliable for the secondary amine of pipecolinic acid itself.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).[4]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Confirmation of Coupling (Optional):

    • A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful incorporation of the amino acid.

  • Capping (Optional):

    • If the coupling is suspected to be incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

  • Continuation of Synthesis:

    • Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Cbz Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-terminal Cbz group from the peptide-resin.

Materials:

  • Cbz-protected peptide-resin

  • Palladium on carbon (10% Pd/C)

  • Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

  • N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Swell the Cbz-protected peptide-resin in DMF or MeOH in a suitable reaction vessel.

  • Catalyst and Hydrogen Donor Addition:

    • Carefully add 10% Pd/C catalyst (typically 1/10 to 1/5 the weight of the peptide-resin) to the resin suspension.

    • To the stirred suspension, add formic acid (2-5 equivalents) or ammonium formate (2-4 equivalents) as the hydrogen donor.[5]

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS. Deprotection is typically complete within 1-4 hours.

  • Catalyst Removal:

    • Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide. Washing the resin extensively with DMF is recommended.

  • Washing:

    • Wash the resin thoroughly with DMF and DCM to remove residual reagents and by-products. The deprotected peptide-resin is now ready for the next coupling step or final cleavage.

Mandatory Visualizations

cluster_SPPS SPPS Cycle for this compound A Fmoc-Peptide-Resin B Deprotection (20% Piperidine/DMF) A->B Fmoc removal C H₂N-Peptide-Resin B->C E Coupling C->E Acylation D Activation of This compound (HATU/DIPEA) D->E F Cbz-Pip-Peptide-Resin E->F F->A For next cycle

Caption: Workflow for the incorporation of this compound in SPPS.

cluster_Deprotection On-Resin Cbz Deprotection Workflow Start Cbz-Peptide-Resin Step1 Swell resin in DMF/MeOH Start->Step1 Step2 Add 10% Pd/C and Formic Acid/Ammonium Formate Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Filter to remove Pd/C Step3->Step4 Step5 Wash Resin (DMF, DCM) Step4->Step5 End H₂N-Peptide-Resin Step5->End

Caption: Workflow for the on-resin deprotection of the Cbz group.

cluster_Troubleshooting Troubleshooting Logic for Pipecolic Acid Coupling Problem Low Coupling Efficiency Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Diketopiperazine Formation Problem->Cause3 Solution1a Use stronger coupling reagent (HATU) Cause1->Solution1a Solution1b Increase reagent excess & time Cause1->Solution1b Solution1c Double coupling Cause1->Solution1c Solution2 Use aggregation-disrupting additives Cause2->Solution2 Solution3a Use 2-chlorotrityl resin Cause3->Solution3a Solution3b Optimize deprotection conditions Cause3->Solution3b

Caption: Troubleshooting guide for coupling this compound.

Mitigation of Side Reactions

The primary side reaction associated with the incorporation of pipecolinic acid, being a proline analog, is the formation of diketopiperazine (DKP). This occurs primarily at the dipeptide stage after the deprotection of the second amino acid, leading to the cleavage of the dipeptide from the resin.

Strategies to Minimize DKP Formation:

  • Choice of Resin: The use of highly sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended. The bulky trityl linker significantly suppresses the intramolecular cyclization that leads to DKP formation.

  • Dipeptide Coupling: If commercially available, coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Pip-OH) can bypass the susceptible dipeptidyl-resin stage.

  • Optimized Deprotection: Using milder deprotection conditions or alternative reagents to piperidine can reduce the extent of DKP formation.

By following these optimized protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their target peptides, enabling the exploration of novel structures with tailored biological functions.

References

The Versatility of (S)-1-N-Cbz-Pipecolinic Acid in Alkaloid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-N-Cbz-Pipecolinic acid , a protected chiral derivative of the non-proteinogenic amino acid pipecolic acid, serves as a crucial and versatile building block in the enantioselective synthesis of a wide array of piperidine alkaloids. Its rigid piperidine core, with a pre-defined stereocenter at the C-2 position, makes it an invaluable starting material for chemists aiming to construct complex natural products with high stereochemical fidelity. This document provides detailed application notes and experimental protocols for the synthesis of several classes of alkaloids, demonstrating the utility of this chiral synthon for researchers, scientists, and drug development professionals.

Application Notes

The primary application of this compound in alkaloid synthesis lies in its role as a chiral scaffold. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for controlled manipulation of the carboxylic acid functionality and subsequent stereoselective introduction of substituents onto the piperidine ring. This controlled approach is paramount in achieving the specific stereochemistry often required for the biological activity of the target alkaloids.

Key synthetic strategies involving this compound include:

  • Conversion to Chiral Aldehydes and Ketones: The carboxylic acid moiety can be readily converted into key intermediates such as aldehydes or ketones without compromising the stereointegrity of the C-2 center. These intermediates are then susceptible to a variety of carbon-carbon bond-forming reactions to introduce the desired side chains.

  • Weinreb Amide Formation: Conversion to the corresponding Weinreb amide provides a stable intermediate that can react with organometallic reagents in a controlled manner to yield ketones, preventing over-addition that can be problematic with other organometallic reactions.

  • Stereoselective Reductions: The reduction of ketone intermediates derived from this compound can be achieved with high diastereoselectivity, leading to the formation of secondary alcohols with the desired stereochemistry, a common feature in many piperidine alkaloids.

This chiral building block has been successfully employed in the total synthesis of various alkaloids, including but not limited to:

  • Sedum Alkaloids: Such as (+)-sedamine and (+)-N-methylsedamine, which are known for their potential memory-enhancing properties.

  • Indolizidine Alkaloids: A formal synthesis of (+)-lentiginosine, a potent glycosidase inhibitor, has been developed.

  • Ladybug Alkaloids: The synthesis of (-)-adaline, a defensive alkaloid, showcases the utility of this starting material.

Quantitative Data Summary

The following tables summarize the yields and stereoselectivity achieved in key synthetic steps for the preparation of various alkaloids and their intermediates starting from this compound.

Table 1: Synthesis of Key Intermediates from this compound
Intermediate Reaction Yield (%)
(S)-N-Cbz-2-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide)Amide coupling with N,O-dimethylhydroxylamine95
(S)-N-Cbz-2-formylpiperidine (Aldehyde)Reduction of Weinreb amide85
(S)-1-Cbz-2-(2-oxo-2-phenylethyl)piperidine (Ketone)Reaction of Weinreb amide with phenyllithium89
Table 2: Synthesis of Sedum Alkaloids
Alkaloid Key Reaction Step Yield (%) Diastereomeric Ratio (d.r.)
(+)-SedamineGrignard reaction with phenylmagnesium bromide9285:15
(+)-N-MethylsedamineStereoselective reduction of ketone intermediate95>99:1
Table 3: Formal Synthesis of (+)-Lentiginosine
Key Intermediate Key Reaction Step Yield (%)
Diol intermediateDihydroxylation of olefin precursor80 (as a 3:2 mixture of diastereomers)

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Cbz-2-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide)

This protocol describes the conversion of the carboxylic acid to a Weinreb amide, a key intermediate for the synthesis of various ketones.

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the Weinreb amide as a colorless oil.

Protocol 2: Synthesis of (+)-Sedamine

This protocol details the synthesis of the Sedum alkaloid (+)-sedamine starting from the Weinreb amide.

Materials:

  • (S)-N-Cbz-2-(N-methoxy-N-methylcarbamoyl)piperidine

  • Phenylmagnesium bromide (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH)

  • Diethyl ether

Procedure:

  • Ketone Formation: To a solution of the Weinreb amide (1.0 eq) in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude ketone, which is used in the next step without further purification.

  • Reduction and Deprotection: To a suspension of LAH (3.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the crude ketone from the previous step in diethyl ether dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Silica gel, DCM:Methanol gradient) to afford (+)-sedamine.

Visualizations

Synthetic Pathway for Sedum Alkaloids

Sedum_Alkaloid_Synthesis start This compound weinreb Weinreb Amide start->weinreb 1. EDC, HOBt, DIPEA 2. Me(OMe)NH.HCl ketone Phenyl Ketone Intermediate weinreb->ketone PhMgBr sedamine (+)-Sedamine ketone->sedamine 1. Stereoselective Reduction 2. Deprotection n_methylsedamine (+)-N-Methylsedamine sedamine->n_methylsedamine Methylation

Caption: General synthetic scheme for the preparation of Sedum alkaloids.

Experimental Workflow for (+)-Sedamine Synthesis

Sedamine_Workflow start Start: this compound step1 Weinreb Amide Formation start->step1 step2 Grignard Reaction with PhMgBr step1->step2 step3 Reduction of Ketone step2->step3 step4 Cbz-Deprotection step3->step4 purification Purification (Column Chromatography) step4->purification end End Product: (+)-Sedamine purification->end

Caption: Step-by-step workflow for the total synthesis of (+)-sedamine.

(S)-1-N-Cbz-Pipecolinic Acid as a Chiral Auxiliary: A Conceptual Framework for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

(S)-1-N-Cbz-Pipecolinic acid , a derivative of the naturally occurring non-proteinogenic amino acid pipecolic acid, possesses a defined stereocenter, making it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are powerful tools that enable the stereocontrolled formation of new chiral centers in a substrate. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired enantiomerically enriched product.

While extensive literature exists on the use of various chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, a thorough review of current scientific databases reveals a notable lack of specific examples detailing the application of This compound as a chiral auxiliary in asymmetric reactions like enolate alkylation or Michael additions. This suggests that it is not a commonly employed auxiliary for these transformations, or its use is not widely reported.

However, based on the principles of asymmetric synthesis, we can conceptualize its potential application. This document provides a hypothetical framework, including a generalized experimental protocol and workflow, for how this compound could be employed as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative. This information is intended to serve as a conceptual guide for researchers interested in exploring novel chiral auxiliaries.

Conceptual Workflow for Asymmetric Alkylation

The general strategy for utilizing this compound as a chiral auxiliary in the asymmetric alkylation of a prochiral carboxylic acid would involve a three-step sequence:

  • Attachment of the Chiral Auxiliary: The prochiral carboxylic acid is coupled to the secondary amine of this compound to form an N-acyl derivative. This step introduces the chiral scaffold that will direct the subsequent stereoselective reaction.

  • Diastereoselective Enolate Formation and Alkylation: The N-acyl derivative is treated with a strong base to form a chiral enolate. The rigid, chiral environment provided by the pipecolinic acid backbone is expected to shield one face of the enolate, leading to a diastereoselective attack by an electrophile (e.g., an alkyl halide) from the less hindered face.

  • Cleavage of the Chiral Auxiliary: After the alkylation, the chiral auxiliary is removed from the newly synthesized chiral carboxylic acid, typically through hydrolysis or other cleavage methods, to yield the enantiomerically enriched product. The chiral auxiliary can, in principle, be recovered and reused.

Visualizing the Conceptual Workflow

Asymmetric_Alkylation_Workflow Conceptual Workflow for Asymmetric Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Coupling Coupling Reaction (e.g., DCC, EDC) Prochiral_Acid->Coupling Auxiliary This compound Auxiliary->Coupling N_Acyl_Derivative N-Acyl-Pipecolinic Acid Derivative Coupling->N_Acyl_Derivative Enolate Chiral Enolate Formation N_Acyl_Derivative->Enolate Deprotonation Base Strong Base (e.g., LDA, LHMDS) Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Conceptual workflow for asymmetric alkylation using this compound.

Hypothetical Experimental Protocols

The following protocols are generalized and based on standard procedures for asymmetric alkylations using other chiral auxiliaries. They have not been experimentally validated for this compound. Optimization of reaction conditions would be necessary.

Protocol 1: Attachment of this compound to a Carboxylic Acid

Objective: To synthesize the N-acyl derivative of this compound.

Materials:

  • This compound

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • To a solution of this compound (1.0 eq) and the prochiral carboxylic acid (1.1 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMAP.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Protocol 2: Diastereoselective Alkylation of the N-Acyl Derivative

Objective: To perform the diastereoselective alkylation of the N-acyl-pipecolinic acid derivative.

Materials:

  • N-Acyl-(S)-1-N-Cbz-Pipecolinic acid derivative

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Standard workup and purification reagents.

Procedure:

  • Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a freshly prepared solution of LDA (1.1 eq) or LHMDS (1.1 eq) to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-1-N-Cbz-Pipecolinic acid derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents.

Procedure (based on LiOH/H₂O₂ cleavage):

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Add an aqueous solution of LiOH (4.0 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (4.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours, then at room temperature for 12 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting carboxylic acid by column chromatography or crystallization. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis of a suitable derivative (e.g., methyl ester).

Quantitative Data Summary (Hypothetical)

As no specific data is available in the literature, the following table illustrates how quantitative results for a hypothetical asymmetric alkylation would be presented.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-78--
2BnBrLDATHF-78--
3Allyl-BrLHMDSTHF-78--
4BnBrLHMDSToluene-78--

Data is hypothetical and would be populated with experimental results.

Logical Relationships in Stereochemical Control

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate. The piperidine ring of the auxiliary adopts a chair-like conformation, and the Cbz group and the acyl chain will occupy specific positions to minimize steric interactions. This conformational bias leads to one face of the enolate being more sterically hindered than the other, directing the incoming electrophile to the less hindered face.

Stereochemical_Model Hypothetical Model for Diastereoselection Chiral_Auxiliary This compound N_Acyl_Derivative Forms N-Acyl Derivative Chiral_Auxiliary->N_Acyl_Derivative Coupling Conformational_Bias Creates a Rigid Conformational Bias N_Acyl_Derivative->Conformational_Bias Chiral_Enolate Formation of a Chiral Enolate Conformational_Bias->Chiral_Enolate Deprotonation Facial_Shielding One Face of the Enolate is Sterically Shielded Chiral_Enolate->Facial_Shielding Diastereoselective_Attack Electrophile Attacks from the Less Hindered Face Facial_Shielding->Diastereoselective_Attack Enantiomerically_Enriched_Product Yields Enantiomerically Enriched Product Diastereoselective_Attack->Enantiomerically_Enriched_Product

Caption: Logical relationship for achieving stereocontrol.

Conclusion

While this compound is a readily available chiral molecule, its application as a chiral auxiliary in asymmetric synthesis, particularly for enolate alkylation and Michael additions, is not documented in the scientific literature. The application notes and protocols provided here are based on a conceptual framework and generalized procedures. Researchers interested in this area would need to conduct exploratory studies to validate the feasibility and efficiency of this compound as a chiral auxiliary. Key aspects to investigate would include the diastereoselectivity of the reactions, the ease of auxiliary cleavage, and the potential for auxiliary recovery and recycling.

Application Notes and Protocols for the Coupling of (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-Pipecolinic acid, a protected derivative of the non-proteinogenic amino acid pipecolinic acid, is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its rigid piperidine ring structure is often incorporated into peptidomimetics and complex natural product analogues to induce specific conformational constraints, which can lead to enhanced biological activity and metabolic stability. The efficient formation of an amide bond (coupling) between the carboxylic acid of this compound and an amine is a critical step in the synthesis of these target molecules. This document provides detailed application notes and protocols for common coupling reactions of this compound, offering a comparative overview of different methodologies to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Data Presentation: Comparison of Coupling Protocols

The following table summarizes quantitative data for different coupling reagents used for the amide bond formation with this compound. These protocols provide a starting point for optimization, and actual yields may vary depending on the specific amine coupling partner and reaction scale.

Coupling ReagentAdditiveBaseSolventReaction TimeTemperatureYield (%)Reference
HATU-DIPEADMF12 hoursRoom Temp.95%PhD Thesis
EDCHOBtDIPEADMF16 hoursRoom Temp.85%Synthetic Protocol

Mandatory Visualizations

Experimental Workflow: Peptide Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid This compound in Anhydrous Solvent activation Activation of Carboxylic Acid prep_acid->activation prep_reagents Coupling Reagent & Additive in Anhydrous Solvent prep_reagents->activation prep_amine Amine & Base in Anhydrous Solvent coupling Nucleophilic Attack by Amine (Amide Bond Formation) prep_amine->coupling activation->coupling Addition of Amine/Base Solution quench Quench Reaction coupling->quench extraction Aqueous Extraction quench->extraction purification Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for the coupling of this compound.

Chemical Reaction: Amide Bond Formation

Caption: General chemical equation for the coupling reaction.

Experimental Protocols

Protocol 1: HATU Mediated Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is known for its high efficiency and low racemization rates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt Mediated Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). This is a classic and cost-effective method for amide bond formation, with HOBt acting as an additive to suppress racemization and improve efficiency.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq), EDC hydrochloride (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the mixture, followed by the amine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, dilute with ethyl acetate and wash with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure coupled product.

Disclaimer

These protocols are intended as a guide and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols: Incorporation of N-Cbz-pipecolinic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of N-Cbz-pipecolinic acid into peptidomimetic structures. This document includes detailed experimental protocols for solid-phase peptide synthesis (SPPS), quantitative data on synthesis and biological activity, and visualizations of a representative signaling pathway and experimental workflow.

Introduction

N-Cbz-pipecolinic acid, a proline homolog with a six-membered ring, is a valuable building block in the design of peptidomimetics. Its incorporation can impart unique conformational constraints on the peptide backbone, leading to increased stability against enzymatic degradation, enhanced receptor affinity, and improved pharmacokinetic properties. The N-benzyloxycarbonyl (Cbz) protecting group on the pipecolinic acid nitrogen is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, making it a versatile tool for drug discovery and development.

Data Presentation

The following tables summarize quantitative data from the synthesis and biological evaluation of peptidomimetics containing pipecolinic acid.

Table 1: Synthesis Yields of Pipecolic Acid-Containing Peptides

Peptide/IntermediateSynthesis MethodYield (%)Reference
Z-Arg(NO₂)-Pro-Pro-Gly-Phe-Ser(Bzl)-Pip-Phe-Arg(NO₂)-ONbClassical Solution Phase65[1]
Pipecolisporin (Cyclic Hexapeptide)Solid-Phase Synthesis & Solution Cyclization30[2]

Table 2: Biological Activity of Pipecolic Acid-Containing Peptidomimetics

CompoundBiological ActivityIC₅₀Cell Line/AssayReference
PipecolisporinAntimalarial26.0 ± 8.49 nMPlasmodium falciparum[2]
c(RGD8)αvβ3 Integrin Inhibition2.4 nMM21 Human Melanoma[3]
c(RGD7)αvβ3 Integrin Inhibition24 nMM21 Human Melanoma[3]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating N-Cbz-pipecolinic Acid

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry. The final step incorporates N-Cbz-pipecolinic acid at the N-terminus.

1. Resin Preparation:

  • Swell Rink Amide MBHA resin (0.5-1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (10 mL/g resin) for 5 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin).

  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and stir for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Incorporation of N-Cbz-pipecolinic Acid:

  • After the final Fmoc deprotection, couple N-Cbz-pipecolinic acid using the same procedure as in step 3.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM) (3 x 10 mL/g resin) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g resin) and stir for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

Experimental Workflow for Peptidomimetic Synthesis

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation (Iterative) cluster_2 Final Coupling cluster_3 Cleavage and Purification Swell Resin Swell Resin Wash Resin Wash Resin Swell Resin->Wash Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Wash->Fmoc Deprotection Next Amino Acid Couple N-Cbz-Pipecolinic Acid Couple N-Cbz-Pipecolinic Acid Wash->Couple N-Cbz-Pipecolinic Acid Final Amino Acid Cleavage from Resin Cleavage from Resin Couple N-Cbz-Pipecolinic Acid->Cleavage from Resin Precipitation Precipitation Cleavage from Resin->Precipitation Purification (RP-HPLC) Purification (RP-HPLC) Precipitation->Purification (RP-HPLC) Lyophilization Lyophilization Purification (RP-HPLC)->Lyophilization

Caption: Workflow for the solid-phase synthesis of a peptidomimetic containing N-Cbz-pipecolinic acid.

Representative Signaling Pathway: PI3K/Akt/mTOR Inhibition

Peptidomimetics are often designed to inhibit specific signaling pathways implicated in diseases like cancer. The PI3K/Akt/mTOR pathway is a frequently targeted cascade that regulates cell growth, proliferation, and survival. A peptidomimetic incorporating N-Cbz-pipecolinic acid could be designed to mimic a natural ligand or inhibitor, thereby blocking the pathway's activity.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Peptidomimetic (Inhibitor) Peptidomimetic (Inhibitor)

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical peptidomimetic.

References

Synthesis of Novel Amino Acids from (S)-1-N-Cbz-Pipecolinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel non-proteinogenic amino acids derived from the chiral building block, (S)-1-N-Cbz-Pipecolinic acid. The methodologies outlined below enable the strategic modification of the pipecoline scaffold at various positions, leading to the creation of unique amino acid derivatives with potential applications in drug discovery, peptidomimetics, and materials science. The protocols are designed to be a practical guide for researchers in the field of synthetic organic chemistry and medicinal chemistry.

Introduction

This compound is a valuable chiral starting material, offering a conformationally constrained six-membered ring system. Its derivatization allows for the exploration of chemical space around the pipecolic acid core, leading to the development of novel amino acids with tailored properties. This document details three primary synthetic transformations: diastereoselective α-alkylation, hydroxylation of the piperidine ring, and ring expansion to form azepane-based amino acids.

Diastereoselective α-Alkylation of this compound

The introduction of substituents at the α-carbon of pipecolic acid can significantly influence the conformational properties and biological activity of peptides incorporating these novel amino acids. A common strategy involves the generation of an enolate from the corresponding ester of N-protected pipecolinic acid, followed by quenching with an electrophile.

Experimental Workflow: α-Alkylation

G start This compound esterification Esterification (e.g., TMSCHN2, CH2Cl2/MeOH) start->esterification enolate_formation Enolate Formation (e.g., LDA, THF, -78 °C) esterification->enolate_formation alkylation Alkylation (e.g., R-X, -78 °C to rt) enolate_formation->alkylation hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) alkylation->hydrolysis product α-Substituted (S)-Pipecolic Acid Derivative hydrolysis->product

Caption: Workflow for the α-alkylation of this compound.

Detailed Experimental Protocol: α-Allylation of this compound Methyl Ester

This protocol is adapted from the α-allylation of N-Boc-pipecolic acid and is expected to proceed with similar reactivity.

  • Esterification: To a solution of this compound (1.0 eq) in a 2:1 mixture of CH₂Cl₂/MeOH at 0 °C, add (trimethylsilyl)diazomethane (TMSCHN₂, 2.0 M in hexanes, 1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Quench the reaction with a few drops of acetic acid and concentrate under reduced pressure. Purify the residue by flash column chromatography (Hexanes/EtOAc) to afford (S)-1-N-Cbz-pipecolic acid methyl ester.

  • α-Allylation:

    • To a solution of diisopropylamine (1.5 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.4 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

    • Add a solution of (S)-1-N-Cbz-pipecolic acid methyl ester (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add allyl bromide (2.0 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/EtOAc) to yield the α-allylated product.

  • Hydrolysis: To a solution of the α-allylated ester (1.0 eq) in a 3:1 mixture of THF/H₂O, add lithium hydroxide (LiOH, 2.0 eq). Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Acidify the reaction mixture to pH ~3 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the α-allylated pipecolic acid derivative.

Quantitative Data for α-Alkylation
ElectrophileProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Allyl Bromideα-Allyl-(S)-pipecolic acid derivative>95:5~70-80 (estimated)Adapted from literature on N-Boc derivative
Benzyl Bromideα-Benzyl-(S)-pipecolic acid derivative>95:5~65-75 (estimated)Adapted from literature on N-Boc derivative

Synthesis of Hydroxylated Pipecolic Acid Derivatives

The introduction of hydroxyl groups at various positions on the pipecolic acid ring can impart desirable properties such as increased polarity and the potential for hydrogen bonding, which are crucial for molecular recognition and drug-receptor interactions.

Synthesis of (2S, 5R)-5-Hydroxy-N-Cbz-Pipecolic Acid

This synthesis involves the functionalization of a pre-formed pipecolic acid ring through a hydroboration-oxidation of an unsaturated precursor.

Experimental Workflow: 5-Hydroxylation

G start (S)-1-N-Cbz-Pipecolic Acid Derivative dehydration Formation of Dehydro-pipecolate (e.g., Elimination reaction) start->dehydration hydroboration Hydroboration (e.g., 9-BBN, THF) dehydration->hydroboration oxidation Oxidation (e.g., H2O2, NaOH) hydroboration->oxidation product 5-Hydroxy-(S)-Pipecolic Acid Derivative oxidation->product

Caption: Workflow for the synthesis of 5-hydroxy-pipecolic acid derivatives.

Detailed Experimental Protocol: Synthesis of Methyl (2S, 5R)-N-Cbz-5-hydroxypipecolate

This protocol is based on the synthesis of 5-substituted pipecolic acid derivatives.

  • Preparation of Methyl N-Cbz-5,6-dehydropipecolate: This intermediate can be prepared from a suitable precursor, such as a 5-bromo or 5-hydroxy derivative of N-Cbz-pipecolic acid methyl ester, via an elimination reaction.

  • Hydroboration-Oxidation:

    • To a solution of methyl N-Cbz-5,6-dehydropipecolate (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and add a 3 M aqueous solution of NaOH, followed by the slow, dropwise addition of 30% aqueous H₂O₂.

    • Stir the mixture at room temperature for 4 hours.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/EtOAc) to yield the desired 5-hydroxypipecolate as a mixture of diastereomers, with the trans isomer being the major product.

Quantitative Data for Hydroxylation
Position of HydroxylationMethodDiastereomeric Ratio (trans:cis)Yield (%)Reference
C-5Hydroboration-Oxidation of dehydro-pipecolate93:762

Ring Expansion of Pipecolic Acid Derivatives: Synthesis of Azepane Amino Acids

Ring expansion of the piperidine core provides access to seven-membered azepane-based amino acids. These larger ring systems offer different conformational preferences compared to their six-membered counterparts and are of interest in the design of novel peptide scaffolds and therapeutic agents.

Experimental Workflow: Ring Expansion to Azepane

G start N-Protected Pipecolic Acid Derivative activation Activation of Hydroxymethyl group (e.g., Mesylation) start->activation ring_expansion Ring Expansion (e.g., Base-mediated) activation->ring_expansion functional_group_manipulation Further Transformations ring_expansion->functional_group_manipulation product Azepane Amino Acid Derivative functional_group_manipulation->product

Caption: General workflow for the ring expansion of pipecolic acid derivatives.

Detailed Experimental Protocol: Synthesis of an Azepane Derivative

This protocol is a conceptual adaptation based on general ring expansion methodologies of piperidine systems.

  • Reduction of the Carboxylic Acid: The carboxylic acid of this compound is first reduced to the corresponding primary alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

  • Activation of the Hydroxyl Group: The resulting hydroxymethylpiperidine is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) to form the mesylate.

  • Ring Expansion: The mesylated intermediate can undergo a base-mediated ring expansion. For instance, treatment with a strong, non-nucleophilic base could induce a rearrangement to the seven-membered azepane ring system. The specific conditions for this step would require optimization.

  • Oxidation to the Carboxylic Acid: The resulting azepane can then be functionalized and the desired amino acid can be obtained through a series of steps, including the oxidation of a suitable precursor to the carboxylic acid.

Quantitative Data for Ring Expansion
Starting MaterialProductStereoselectivityYield (%)Reference
Diastereomerically pure piperidine derivativeDiastereomerically pure azepane derivativeExclusiveExcellentConceptual, based on literature

Conclusion

The synthetic protocols and workflows presented in this document provide a foundation for the creation of a diverse range of novel amino acids starting from this compound. These methods, including α-alkylation, ring hydroxylation, and ring expansion, offer valuable tools for researchers in the fields of medicinal chemistry and drug development to generate new molecular entities with unique structural and functional properties. The provided quantitative data, where available, serves as a benchmark for these transformations, and the visualized workflows offer a clear overview of the synthetic strategies. Further exploration and optimization of these methods will undoubtedly lead to the discovery of new and potent bioactive molecules.

Application Notes and Protocols: N-Cbz Protection of Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-protection of pipecolic acid using the benzyloxycarbonyl (Cbz or Z) group. This protective strategy is crucial in peptide synthesis and the development of various pharmaceutical agents, preventing the secondary amine of the pipecolic acid ring from undergoing undesired reactions.

Introduction

Pipecolic acid, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of numerous natural products and pharmacologically active compounds. The protection of its secondary amine is a critical step in its utilization in multi-step synthetic routes. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The reaction typically proceeds via the nucleophilic attack of the amine on benzyl chloroformate under basic conditions, often referred to as the Schotten-Baumann reaction.[1][2]

Mechanism of N-Cbz Protection

The N-Cbz protection of pipecolic acid involves the reaction of its secondary amine with benzyl chloroformate (Cbz-Cl). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism is as follows:

  • Deprotonation: The base removes the proton from the nitrogen atom of the pipecolic acid, increasing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Elimination: The chloride ion is eliminated as a leaving group, and the protonated base is neutralized by the released proton, forming the N-Cbz protected pipecolic acid.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-Cbz protection of pipecolic acid and related amines, highlighting the typical conditions and expected yields.

SubstrateReagents and ConditionsSolventReaction TimeYield (%)Reference
Amine (General)Benzyl chloroformate (1.5 eq.), NaHCO₃ (2.0 eq.), 0 °C to room temperatureTHF/H₂O (2:1)20 h90%[1]
(R)-Pipecolic acid derivativeBenzyl chloroformate, followed by oxidative cleavageCH₃CN:CCl₄:H₂ONot specified52%[3]

Experimental Protocols

Below are detailed protocols for the N-Cbz protection of pipecolic acid.

Protocol 1: High-Yield N-Cbz Protection of Pipecolic Acid under Schotten-Baumann Conditions

This protocol is adapted from a general high-yield procedure for the N-Cbz protection of amines and is suitable for pipecolic acid.[1]

Materials:

  • Pipecolic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve pipecolic acid (1.0 eq.) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-pipecolic acid.

Visualizations

N-Cbz Protection Mechanism of Pipecolic Acid

N_Cbz_Protection cluster_products Products Pipecolic_Acid Pipecolic Acid Cbz_Pipecolic_Acid N-Cbz-Pipecolic Acid Pipecolic_Acid->Cbz_Pipecolic_Acid + Cbz-Cl (Base) CbzCl Benzyl Chloroformate CbzCl->Cbz_Pipecolic_Acid HCl HCl Workflow A Dissolve Pipecolic Acid and NaHCO3 in THF/Water B Cool to 0 °C A->B C Add Benzyl Chloroformate B->C D Stir at Room Temperature for 20h C->D E Work-up (Extraction with EtOAc) D->E F Purification (Silica Gel Chromatography) E->F G N-Cbz-Pipecolic Acid F->G

References

Application Notes and Protocols for Cbz Protection of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its stability under various conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool for chemists. This document provides detailed experimental procedures for the Cbz protection of secondary amines, data on reaction efficiency, and a visual representation of the experimental workflow.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The Cbz group, introduced by reacting an amine with benzyl chloroformate (Cbz-Cl), converts the nucleophilic amine into a much less reactive carbamate.[1] This protection is robust under a wide range of reaction conditions, including basic and mildly acidic media.[2] The Cbz group can be selectively removed under mild conditions, most commonly via catalytic hydrogenolysis, which preserves other sensitive functional groups.[2][3]

Data Presentation

The efficiency of Cbz protection can vary depending on the substrate and reaction conditions. Below is a summary of representative yields for the Cbz protection of various amines.

Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90[2]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[2]
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90[2]
BenzylamineCbz-Cl, Et3N, CH2Cl2, 0 °C to rt~98[2]
AnilineCbz-Cl, Pyridine, CH2Cl2, 0 °C~92[2]
1,2,3,6-tetrahydropyridineCbz-Cl, 3 N aq. NaOH, 0 °C to rt80[4]
3-Azabicylo[3.3.0]octane HClCbz-Cl, 3 N aq. NaOH96[4]

Experimental Protocols

Two common protocols for the Cbz protection of secondary amines are provided below: one using aqueous basic conditions (Schotten-Baumann conditions) and another using anhydrous conditions with an organic base.

Protocol 1: Cbz Protection of a Secondary Amine under Aqueous Conditions

This method is suitable for many secondary amines and is often high-yielding.

Materials:

  • Secondary amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05-1.2 equiv)[4][5]

  • Aqueous sodium hydroxide (3 N) or sodium bicarbonate[4][6]

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equiv) in a suitable solvent like dichloromethane or suspend it in water.[4]

  • Addition of Base: Add the aqueous sodium hydroxide solution (1.1-2.3 equiv) and cool the mixture to 0 °C in an ice bath.[4]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.0 equiv) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours to overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as tert-butyl methyl ether or ethyl acetate (2 x 50 mL).[4]

    • Wash the combined organic layers with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO3 solution (1 x 50 mL) and finally with brine.[4][6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Cbz-protected amine.[2][6]

  • Purification: If necessary, purify the crude product by silica gel column chromatography.[1][6]

Protocol 2: Cbz Protection of a Secondary Amine under Anhydrous Conditions

This method is useful for substrates that are not soluble in water or are sensitive to aqueous basic conditions.

Materials:

  • Secondary amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Triethylamine (Et3N) or Pyridine (1.1-1.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equiv) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel if required.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification reagents Dissolve Secondary Amine and add Base add_cbz Add Cbz-Cl at 0 °C reagents->add_cbz Cool to 0 °C stir Stir at Room Temperature (Monitor by TLC) add_cbz->stir extract Extract with Organic Solvent stir->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography (if necessary) dry->purify product Pure Cbz-Protected Amine dry->product purify->product

Caption: General workflow for the Cbz protection of a secondary amine.

References

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection of (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the deprotection of the Carboxybenzyl (Cbz or Z) group from (S)-1-N-Cbz-Pipecolinic acid. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflows.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the Cbz deprotection of this compound and related substrates.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

  • Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?

  • Answer: Incomplete or slow catalytic hydrogenation is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

    • Potential Cause: Catalyst Poisoning. The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from previous steps), residual reagents, or even the amine product itself.

      • Solution: Ensure the starting material, this compound, is of high purity. If sulfur-containing reagents were used previously, consider purification by column chromatography or recrystallization. If product inhibition is suspected, adding a small amount of a weak acid like acetic acid can protonate the newly formed secondary amine, preventing it from coordinating to and deactivating the catalyst.[1]

    • Potential Cause: Poor Catalyst Activity. The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time with improper storage.

      • Solution: Use a fresh batch of high-quality catalyst from a reputable supplier. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve the reaction rate.[1]

    • Potential Cause: Insufficient Hydrogen Pressure. For sterically hindered substrates like N-substituted pipecolinic acid derivatives, atmospheric pressure of hydrogen may not be sufficient to achieve a reasonable reaction rate.

      • Solution: Increase the hydrogen pressure. Utilizing a hydrogenation apparatus that allows for pressures of 50 psi or higher can significantly accelerate the reaction.[1]

    • Potential Cause: Inadequate Mixing. As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has adequate access to the catalyst surface.

      • Solution: Ensure vigorous stirring or agitation of the reaction mixture throughout the experiment.[1]

Issue 2: Side Reactions During Deprotection

  • Question: I am observing unexpected side products during the Cbz deprotection. What are the likely side reactions and how can I avoid them?

  • Answer: Side reactions can compromise the yield and purity of the desired (S)-Pipecolinic acid. The nature of the side products often depends on the chosen deprotection method.

    • Side Reaction with Catalytic Hydrogenation: If the molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or benzyl ethers), these may also be reduced under hydrogenation conditions. For this compound itself, this is less of a concern unless other sensitive functionalities are present in a larger molecular context.

      • Solution: If sensitive functional groups are present, consider alternative deprotection methods that do not involve catalytic hydrogenation, such as acid-catalyzed cleavage.[2][3]

    • Side Reaction with Acidic Cleavage (e.g., HBr in Acetic Acid): Strong acidic conditions can lead to side reactions if the substrate is sensitive to acid. While the pipecolinic acid core is generally robust, other functional groups in more complex molecules could be affected.

      • Solution: Use the mildest effective acidic conditions. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid. Ensure anhydrous conditions, as water can interfere with the reaction.[1]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: After the deprotection, I am having trouble isolating the (S)-Pipecolinic acid in a pure form. What are some common purification challenges?

  • Answer: The product, (S)-Pipecolinic acid, is an amino acid and can be highly polar and water-soluble, which can complicate extraction and purification.

    • Challenge: Product in Aqueous Layer. During work-up, the amino acid product may remain in the aqueous phase, especially after a basic wash.

      • Solution: Acidify the aqueous layer to a pH around the isoelectric point of pipecolinic acid to minimize its water solubility before extraction with an organic solvent. Alternatively, evaporation of the aqueous layer (if no non-volatile salts are present) or ion-exchange chromatography can be effective for isolation.

    • Challenge: Removal of Reagents. Excess reagents, such as ammonium formate in transfer hydrogenation, need to be removed.

      • Solution: For volatile reagents like ammonium formate, lyophilization or dissolving the product in an organic solvent and washing with saturated sodium chloride solution can be effective.

Quantitative Data on Cbz Deprotection Methods

The following table summarizes representative quantitative data for various Cbz deprotection methods. Note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

Deprotection MethodReagents & CatalystSolventTemperatureReaction TimeTypical YieldNotes
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/CMethanolRoom Temp.1-16 h>95%The most common and often cleanest method. Reaction time can be substrate-dependent.
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanol/WaterReflux0.5-2 h~90-98%A convenient alternative to using hydrogen gas. The reaction is often rapid at elevated temperatures.
Acid-Catalyzed Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temp.1-4 h>90%Useful for substrates with functional groups sensitive to reduction. Requires anhydrous conditions.[1]
Alternative Reductive Method NaBH₄, 10% Pd/CMethanolRoom Temp.5-30 min>95%A very rapid deprotection method.[4]
Lewis Acid-Mediated AlCl₃, HFIPHFIPRoom Temp.2-16 hHighA metal-free alternative that is compatible with many reducible functional groups.[5]

Experimental Protocols

Below are detailed methodologies for key Cbz deprotection experiments.

Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a flask equipped with a magnetic stir bar.[1]

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[1]

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[1]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon for atmospheric pressure) at room temperature.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected (S)-Pipecolinic acid.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Materials:

    • This compound

    • Ammonium formate

    • 10% Palladium on carbon (Pd/C)

    • Methanol or a suitable solvent mixture

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add 10% Pd/C (typically 1/10th to 1/5th the weight of the substrate).

    • Add ammonium formate (2-4 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature or gently heat to reflux to increase the reaction rate.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.

    • Evaporate the filtrate to dryness.

    • To remove excess ammonium formate, the residue can be lyophilized or dissolved in a suitable organic solvent and washed with a saturated NaCl solution.

Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid

  • Materials:

    • This compound

    • 33% Hydrogen bromide (HBr) in acetic acid

    • Anhydrous diethyl ether (for precipitation)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]

    • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

    • Upon completion, precipitate the product by adding the reaction mixture to a stirred solution of anhydrous diethyl ether.

    • Collect the precipitated product, the hydrobromide salt of (S)-Pipecolinic acid, by filtration.

    • Wash the solid with diethyl ether and dry under vacuum.

Visualizations

Troubleshooting Workflow for Incomplete Hydrogenolysis

G cluster_catalyst Catalyst Issues cluster_h2 Hydrogen Issues cluster_mixing Mixing Issues cluster_purity Purity Issues Start Incomplete/Slow Reaction Check_Catalyst Check Catalyst Start->Check_Catalyst Check_H2 Check H₂ Pressure Start->Check_H2 Check_Mixing Check Mixing Start->Check_Mixing Check_Purity Check Substrate Purity Start->Check_Purity Use_Fresh Use Fresh Catalyst Check_Catalyst->Use_Fresh Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Increase_Pressure Increase H₂ Pressure Check_H2->Increase_Pressure Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation Purify_Substrate Purify Substrate Check_Purity->Purify_Substrate Add_Acid Add Weak Acid (e.g., AcOH) for Product Inhibition Check_Purity->Add_Acid

Caption: Troubleshooting guide for incomplete Cbz deprotection.

Comparison of Cbz Deprotection Methods

G Methods Cbz Deprotection Methods This compound Catalytic_Hydrogenolysis Catalytic Hydrogenolysis Reagents: H₂, Pd/C Pros: Clean, High Yield Cons: Not for reducible groups, H₂ handling Methods->Catalytic_Hydrogenolysis Transfer_Hydrogenation Transfer Hydrogenation Reagents: Ammonium Formate, Pd/C Pros: No H₂ gas needed, Fast Cons: Reagent removal Methods->Transfer_Hydrogenation Acid_Cleavage Acid Cleavage Reagents: HBr/AcOH Pros: Good for reducible groups Cons: Harsh conditions, Anhydrous Methods->Acid_Cleavage

Caption: Comparison of common Cbz deprotection methods.

References

Technical Support Center: Hydrogenolysis of Cbz-Pipecolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the hydrogenolysis of the carboxybenzyl (Cbz) protecting group from pipecolic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing a Cbz group?

The most prevalent and generally efficient method for Cbz deprotection is catalytic hydrogenolysis.[1][2] This technique typically employs a palladium catalyst, most commonly 5-10% palladium on carbon (Pd/C), with a hydrogen source to cleave the benzyl-oxygen bond of the carbamate.[1][2] The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed from the reaction mixture.[1]

Q2: What are the primary side products to watch out for during Cbz hydrogenolysis?

The main side products are dependent on the substrate and reaction conditions, but can include:

  • Over-reduction: Other functional groups in the molecule, such as alkenes, alkynes, nitro groups, or aryl halides, may also be reduced under the reaction conditions.

  • N-Benzylation: If the reaction stalls or there is a localized lack of hydrogen, the newly deprotected amine can react with the benzyl group of a starting material molecule, leading to an N-benzyl impurity.[1]

Q3: Are there alternatives to catalytic hydrogenolysis for Cbz deprotection?

Yes, several alternatives exist, which can be particularly useful if the substrate contains functional groups sensitive to reduction.[3] These methods include:

  • Acidic Cleavage: Strong acids like HBr in acetic acid or milder Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group.[1][4][5]

  • Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium acetate offers a highly selective alternative that avoids the reduction of sensitive functionalities.[5]

  • Transfer Hydrogenation: Instead of gaseous hydrogen, a hydrogen donor molecule like 1,4-cyclohexadiene can be used with a palladium catalyst.[6]

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A successful reaction will show the disappearance of the starting material spot/peak and the appearance of the product spot/peak.

Q5: What are the key safety concerns with catalytic hydrogenolysis?

The primary safety concerns involve the handling of hydrogen gas, which is highly flammable, and the pyrophoric nature of dry palladium on carbon catalyst.[4] Reactions should be conducted in a well-ventilated fume hood, and care must be taken when handling the catalyst, especially during filtration, where it should be kept wet to prevent ignition upon contact with air.

Troubleshooting Guide

Q1: My reaction is slow or appears incomplete. What are the possible causes and solutions?

Slow or incomplete hydrogenation is a common issue. Several factors could be responsible:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers).[1][6][7] Even trace amounts of sulfur can deactivate the catalyst.

    • Solution: Ensure the starting material and solvent are free from sulfur-containing impurities. If the substrate itself contains sulfur, consider using a larger amount of catalyst, or switch to an alternative deprotection method not prone to sulfur poisoning, such as acidic or nucleophilic cleavage.[1][7] In some cases, using liquid ammonia as a solvent can mitigate poisoning from cysteine or methionine residues.[7]

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and can decrease with age or improper storage.

    • Solution: Use a fresh, high-quality catalyst. Ensure the catalyst is properly handled and stored under an inert atmosphere.

  • Insufficient Hydrogen: The reaction requires a sufficient supply of hydrogen.

    • Solution: Ensure the system is properly sealed and under a positive pressure of hydrogen. For reactions at atmospheric pressure, a balloon filled with hydrogen is common. For more stubborn reactions, increasing the hydrogen pressure in a specialized apparatus may be necessary.[8] Ensure vigorous stirring to facilitate the mass transfer of hydrogen gas to the catalyst surface.

  • Substrate Solubility: If the substrate is not fully dissolved in the chosen solvent, the reaction rate will be limited.

    • Solution: Choose a solvent system in which the starting material is fully soluble. Common solvents include methanol, ethanol, ethyl acetate, or mixtures thereof.[8][9]

Q2: I am observing an unexpected side product. How can I identify and prevent it?

  • Acetylated Product: If you are using acetic acid as a solvent or co-solvent, the deprotected pipecolic acid amine can be acetylated, especially at higher temperatures.[1]

    • Solution: Use a non-acetylating solvent system. For example, using HCl in dioxane or isopropanol can provide an acidic environment without the risk of acetylation.[1]

  • Diketopiperazine Formation: If pipecolic acid is at the N-terminus of a dipeptide, the deprotected amine can undergo intramolecular cyclization to form a diketopiperazine.[10]

    • Solution: This is more prevalent in solid-phase peptide synthesis. If possible, adding the subsequent amino acid as a dipeptide unit can circumvent this side reaction.[10]

Q3: Why is my reaction not reproducible?

Lack of reproducibility can often be traced to subtle variations in reaction conditions:

  • Catalyst Quality and Handling: As mentioned, catalyst activity can vary. Inconsistent weighing or exposure of the catalyst to air can affect its performance.

    • Solution: Standardize the source and handling of the catalyst. Always weigh it quickly and, if possible, under an inert atmosphere.

  • Hydrogen Source and Delivery: Variations in hydrogen pressure or inefficient stirring can lead to inconsistent results.

    • Solution: Use a reliable hydrogen source and ensure consistent and vigorous stirring for all reactions.

Data Presentation: Typical Hydrogenolysis Conditions

ParameterTypical ConditionsNotes & Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C)Catalyst loading can range from 10-20% by weight of the starting material.[2]
Hydrogen Source H₂ gas (balloon or pressure vessel)Transfer hydrogenation with donors like 1,4-cyclohexadiene is an alternative.[6]
Pressure 1 atm (balloon) to 50 psiHigher pressures can increase the reaction rate.[5][8]
Temperature Room temperature to 60 °CElevated temperatures can increase the reaction rate but may also promote side reactions.[9][11]
Solvent Methanol, Ethanol, Ethyl Acetate, Acetic Acid, or mixturesThe choice of solvent should ensure the solubility of the starting material.[8][9]
Reaction Time 2 hours to 72 hoursReaction time is highly dependent on the substrate, catalyst loading, and conditions.[8][9]

Experimental Protocol: Cbz Deprotection of N-Cbz-Pipecolic Acid

Materials and Reagents:

  • N-Cbz-Pipecolic Acid

  • 10% Palladium on Carbon (50% wet)

  • Methanol (or another suitable solvent)

  • Hydrogen gas supply (e.g., balloon)

  • Celite®

  • Round-bottom flask

  • Stir bar

  • Filtration apparatus

Methodology:

  • Preparation: Dissolve the N-Cbz-pipecolic acid (1.0 equivalent) in methanol (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Flush the flask with nitrogen or argon to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% by weight of the substrate) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. For atmospheric pressure hydrogenation, leave a balloon of hydrogen attached to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Wash the Celite pad with additional methanol to ensure all the product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pipecolic acid. This can be purified further if necessary.

Visualizations

cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions Start Reaction Slow or Incomplete? Poisoning Potential Sulfur Poisoning? Start->Poisoning Check Substrate/Reagents Activity Catalyst Inactive? Start->Activity Check Catalyst Age/Storage Hydrogen Insufficient H₂? Start->Hydrogen Check Setup Solubility Substrate Soluble? Start->Solubility Check Solution Poisoning->Activity No Sol_Poison Use Alternative Method (e.g., Acidic Cleavage) Poisoning->Sol_Poison Yes Activity->Hydrogen No Sol_Activity Use Fresh Catalyst Activity->Sol_Activity Yes Hydrogen->Solubility No Sol_Hydrogen Increase H₂ Pressure & Vigorous Stirring Hydrogen->Sol_Hydrogen Yes Solubility->Start Yes, Re-evaluate Other Factors Sol_Solubility Change Solvent Solubility->Sol_Solubility No

Caption: Troubleshooting workflow for Cbz hydrogenolysis.

cluster_reactants Reactants cluster_process Reaction Process cluster_products Products CbzPip N-Cbz-Pipecolic Acid Adsorption Adsorption onto Catalyst Surface CbzPip->Adsorption H2 H₂ Gas H2->Adsorption PdC Pd/C Catalyst PdC->Adsorption Cleavage Hydrogenolysis of Benzyl-Oxygen Bond Adsorption->Cleavage Decarboxylation Decarboxylation of Carbamic Acid Intermediate Cleavage->Decarboxylation PipecolicAcid Pipecolic Acid Decarboxylation->PipecolicAcid Toluene Toluene Decarboxylation->Toluene CO2 CO₂ Decarboxylation->CO2

Caption: Simplified mechanism for Cbz deprotection via hydrogenolysis.

References

Technical Support Center: Acid-Mediated Cbz Deprotection of N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-mediated deprotection of the carboxybenzyl (Cbz) group from N-Cbz-pipecolinic acid and related substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My acid-mediated Cbz deprotection is slow or incomplete. What are the potential causes and how can I resolve this?

Answer: Several factors can contribute to a sluggish or incomplete deprotection reaction:

  • Insufficient Acid Strength or Concentration: The Cbz group requires a strong acid for efficient cleavage.[1] If the reaction is not progressing, the acid may be too weak, or its concentration may be too low. The rate of deprotection with HBr/acetic acid, for instance, increases with a higher concentration of HBr.[2]

    • Solution: Consider using a stronger acid system. If you are using HCl in an organic solvent, ensure the solution is saturated or sufficiently concentrated. For HBr in acetic acid, using a higher concentration, such as 33%, is common.[3]

  • Reaction Temperature: While many acid-mediated deprotections proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.

    • Solution: Try increasing the reaction temperature modestly (e.g., to 40-50°C) while carefully monitoring for the formation of side products.

  • Steric Hindrance: The pipecolinic acid structure may present some steric hindrance that can slow down the reaction compared to less hindered amines.

    • Solution: Increasing the reaction time or temperature may be necessary. Alternatively, a different acid system might offer better accessibility to the carbamate.

Question 2: I am observing an unexpected side product after deprotection with HBr in acetic acid. What is it and how can I prevent it?

Answer: A common side reaction when using HBr in acetic acid is the N-acetylation of the newly deprotected pipecolinic acid.[4] This occurs when the free amine attacks the acetic acid solvent, especially at elevated temperatures.[4]

  • Prevention Strategies:

    • Use a Non-Nucleophilic Solvent System: Switch to a reagent system that does not contain a carboxylic acid. Common alternatives include HCl in a non-acetylating solvent like dioxane, isopropanol, or diethyl ether.[4][5]

    • Employ Trifluoroacetic Acid (TFA): TFA is a strong acid that can effectively cleave the Cbz group and is volatile, making it easier to remove during work-up.[4][6] However, be aware that TFA is a very strong acid and might cleave other acid-sensitive protecting groups on your molecule.[4]

    • Milder Lewis Acid Conditions: For sensitive substrates, consider using a Lewis acid like AlCl₃ in hexafluoroisopropanol (HFIP).[7] This system is known for its good functional group tolerance and is typically run at room temperature, minimizing side reactions.[7]

Question 3: My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the Cbz group?

Answer: Selective deprotection is a significant challenge. While the Cbz group is relatively stable, it is susceptible to strong acids.

  • Choosing the Right Acid: The key is to select conditions that are strong enough to cleave the Cbz group but mild enough to leave other protecting groups, like Boc or t-butyl esters, intact, although this can be difficult. Cbz is generally more stable to acid than Boc groups.[6][8]

  • Alternative Methods: If acid-mediated deprotection proves non-selective, catalytic hydrogenolysis (e.g., H₂, Pd/C) is the most common and often cleanest alternative, provided your molecule does not contain reducible groups like alkenes, alkynes, or certain aryl halides.[1][3][4]

Question 4: The work-up procedure is difficult, and I'm having trouble isolating my product. What are some tips?

Answer: The product of an acid-mediated deprotection is typically an amine salt (e.g., hydrobromide or hydrochloride), which has different solubility properties than the starting material.

  • Precipitation: A common technique is to precipitate the amine salt from the reaction mixture by adding a less polar solvent, such as diethyl ether.[3] The resulting solid can then be isolated by filtration.

  • Extraction: After quenching the reaction (e.g., with a base like NaHCO₃), you can perform an aqueous extraction. The free amine may be soluble in organic solvents, allowing for separation from aqueous-soluble impurities. Be mindful of the pKa of pipecolinic acid; it is an amino acid and may have complex solubility behavior depending on the pH.

  • Purification: If the isolated product is impure, further purification by column chromatography may be necessary.[3]

Comparison of Acidic Cbz Deprotection Methods

The following table summarizes common acidic conditions for Cbz deprotection, providing a basis for method selection.

Reagent SystemTypical ConditionsAdvantagesCommon Issues & Disadvantages
HBr in Acetic Acid (AcOH) 33% HBr in AcOH, Room Temp, 0.5-4hPotent and effective reagent.[3]Can cause N-acetylation of the product amine[4]; corrosive; not suitable for substrates with other acid-labile groups.
HCl in Organic Solvent Saturated HCl in Dioxane or Isopropanol, Room TempMetal-free, avoids acetylation side products.[4][5]Requires handling of gaseous HCl; solvent choice is critical.
Trifluoroacetic Acid (TFA) Neat TFA or in CH₂Cl₂, Room TempStrong acid, clean reaction, volatile byproducts.[6]Can cleave other acid-sensitive groups (e.g., Boc); corrosive. May cause amide bond scission in peptides with consecutive pipecolic acid residues.[9]
AlCl₃ in HFIP 2-3 equiv. AlCl₃ in HFIP, Room TempMild conditions, good functional group tolerance.[7]Requires a specialized fluorinated solvent; stoichiometry of the Lewis acid is important.

Experimental Protocols

Protocol 1: Cbz Deprotection using HBr in Acetic Acid

  • Dissolution: Dissolve the N-Cbz-pipecolinic acid in 33% hydrogen bromide in acetic acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 20 minutes to a few hours.[3]

  • Precipitation: Upon completion, add diethyl ether to the reaction mixture to precipitate the pipecolinic acid hydrobromide salt.[3]

  • Isolation: Isolate the precipitate by filtration and wash with diethyl ether.

  • Drying: Dry the solid product under vacuum.

Protocol 2: Cbz Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the N-Cbz-pipecolinic acid in a minimal amount of a co-solvent if necessary, then add a solution of saturated HCl in dioxane.

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Isolation: The resulting solid is the hydrochloride salt of pipecolinic acid. It can be triturated with diethyl ether to afford a purer solid, which is then filtered and dried.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Cbz-Pipecolinic Acid in Acidic Reagent System react Stir at Room Temperature (or gentle heating) start->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete precipitate Precipitate Product Salt (e.g., with diethyl ether) monitor->precipitate Reaction Complete filtrate Isolate by Filtration precipitate->filtrate purify Purify if Necessary filtrate->purify

Caption: Experimental workflow for acid-mediated Cbz deprotection.

G start Deprotection Incomplete or Side Products Observed? incomplete Reaction Incomplete? start->incomplete Yes side_products Side Products? incomplete->side_products No increase_temp Increase Temperature or Reaction Time incomplete->increase_temp Yes acetylation N-Acetylation Observed? side_products->acetylation Yes milder_conditions Consider Milder Conditions (e.g., AlCl3/HFIP) or Alternative Method (e.g., Hydrogenolysis) side_products->milder_conditions No stronger_acid Use Stronger Acid (e.g., higher concentration) other_side_products Other Side Products? acetylation->other_side_products No change_solvent Switch to Non-Nucleophilic Solvent System (e.g., HCl/Dioxane) acetylation->change_solvent Yes other_side_products->milder_conditions Yes

Caption: Troubleshooting decision tree for Cbz deprotection.

G reagents N-Cbz-Pipecolinic Acid + Strong Acid (H-X) protonation Protonation of Carbonyl Oxygen reagents->protonation cleavage Cleavage of Benzylic C-O Bond protonation->cleavage SN1 or SN2 mechanism intermediates Carbamic Acid + Benzyl Cation cleavage->intermediates decarboxylation Spontaneous Decarboxylation intermediates->decarboxylation products Pipecolinic Acid Amine Salt + Toluene/Benzyl Byproducts decarboxylation->products releases CO2

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

References

Technical Support Center: Purification of (S)-1-N-Cbz-Pipecolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying (S)-1-N-Cbz-Pipecolinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification techniques for this compound derivatives are recrystallization and silica gel column chromatography. Due to the presence of the Cbz protecting group, these compounds are often stable and can be readily crystallized, which is an effective method for removing many impurities.[1] For mixtures that are difficult to crystallize or to separate isomers, column chromatography is the method of choice.[2] Chiral chromatography, specifically with chiral stationary phases, is employed for the separation of enantiomers.[3][4]

Q2: What are the typical impurities encountered during the synthesis and purification of these derivatives?

A2: Common impurities include unreacted starting materials such as (S)-Pipecolinic acid, excess benzyl chloroformate (Cbz-Cl) or its decomposition products, and by-products from the reaction, such as N-benzyl-protected tertiary amines if hydrogenation is used for deprotection with an insufficient hydrogen source.[1] During the Cbz protection step, if the pH is not controlled properly (typically between 8 and 10), it can lead to the decomposition of Cbz-Cl or racemization of the amino acid.[1]

Q3: How can I remove the Cbz protecting group after purification?

A3: The Cbz group is typically removed by catalytic hydrogenolysis.[1][5] This involves using a catalyst, commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[5] It's important to note that if not carried out to completion, this step can introduce impurities. Acidic conditions, such as HBr in acetic acid, can also be used for deprotection.[1]

Q4: My purified this compound has a low melting point and appears oily. What could be the issue?

A4: A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. The melting point of this compound is reported to be in the range of 111-115 °C.[6] Impurities such as residual solvents or by-products from the synthesis can depress the melting point. Further purification by recrystallization or column chromatography may be necessary. It is also known that in the production of low-melting point amino acid derivatives, obtaining crystals from oily materials can be challenging and may require the use of multiple organic solvents or a cooled organic solvent.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Troubleshooting Recrystallization
Problem Possible Cause Solution
Failure to Crystallize The compound is too soluble in the chosen solvent.Add a poor solvent (anti-solvent) dropwise to the solution until turbidity appears, then warm slightly to redissolve and cool slowly.
The concentration of the compound is too low.Concentrate the solution by evaporating some of the solvent.
The presence of oily impurities is inhibiting crystallization.Attempt to purify a small sample by column chromatography to see if the purified material crystallizes more readily. If so, purify the bulk material using chromatography before recrystallization.
Oily Precipitate Forms The solution is supersaturated or cooled too quickly.Heat the solution to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help.
The solvent system is not optimal.Experiment with different solvent systems. For Cbz-protected amino acids, common solvents for recrystallization include ethyl acetate/hexanes, chloroform, and water (for salts).[7]
Low Recovery The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal formation. Minimize the amount of solvent used for dissolving the crude product.
Crystals were lost during filtration or transfer.Ensure proper filtration technique (e.g., using a Büchner funnel with appropriately sized filter paper) and careful transfer of the solid. Wash the crystals with a minimal amount of cold solvent.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots on TLC The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the mobile phase. For Cbz-protected compounds, mixtures of hexanes and ethyl acetate are common.[2] A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on the TLC plate.
Poor Separation on the Column The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase.[8]
The sample was loaded incorrectly.Dissolve the crude material in a minimal amount of solvent and load it onto the column in a narrow band.[8]
Compound is Stuck on the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, adding a small amount of methanol or acetic acid to the eluent may be necessary.
Streaking of Spots on TLC/Column The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) can improve the peak shape.
The sample is overloaded on the column.Use an appropriate ratio of silica gel to crude material. A general guideline is 50-100 g of silica for every 1 g of crude product.[2]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This can be determined by small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

General Protocol for Silica Gel Column Chromatography
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal mobile phase composition. A solvent system that provides good separation and an Rf value of ~0.2-0.4 for the target compound is ideal.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.[2][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

General Purification Workflow

Purification_Workflow Crude_Product Crude (S)-1-N-Cbz-Pipecolinic Acid Derivative Initial_Analysis Initial Purity Assessment (TLC, NMR, etc.) Crude_Product->Initial_Analysis Decision Is Purity >95%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Pure_Product Pure Product Decision->Pure_Product Yes Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Final_Analysis Final Purity and Characterization Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Chiral_Separation Chiral Chromatography (if necessary) Chiral_Separation->Pure_Product Final_Analysis->Chiral_Separation If enantiomeric separation is needed Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Attempt Recrystallization Problem Crystals Form? Start->Problem Success Successful Recrystallization Problem->Success Yes No_Crystals No Crystals Form Problem->No_Crystals No Oily_Precipitate Oily Precipitate? Low_Yield Low Yield? Oily_Precipitate->Low_Yield No Action2 Cool Slowly, Seed, or Change Solvent Oily_Precipitate->Action2 Yes Action3 Cool Longer or Use Less Solvent Low_Yield->Action3 Yes Action4 Consider Column Chromatography Low_Yield->Action4 No No_Crystals->Oily_Precipitate Action1 Add Anti-solvent or Concentrate Solution No_Crystals->Action1 Action1->Problem Action2->Problem Action3->Start

References

How to improve yield in reactions with (S)-1-N-Cbz-Pipecolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving (S)-1-N-Cbz-Pipecolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging, leading to low yields?

This compound is a sterically hindered amino acid. The presence of the bulky N-carbobenzyloxy (Cbz) group and the cyclic nature of the pipecolinic acid ring can impede the approach of reactants, slowing down reaction rates and leading to incomplete conversions. This is particularly noticeable in peptide coupling reactions where the formation of the amide bond is sterically hindered.

Q2: What are the most common side reactions observed when using this compound?

Common side reactions include:

  • Incomplete coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in the presence of starting material.

  • Epimerization: Under harsh basic conditions or with certain activating agents, racemization at the alpha-carbon can occur, leading to the formation of the (R)-diastereomer.

  • Side reactions related to the Cbz-group: While generally stable, the Cbz group can be sensitive to certain strong acids or catalytic hydrogenation conditions if not carefully controlled.

Q3: Which coupling reagents are most effective for amide bond formation with this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. These include uronium/aminium-based reagents like HATU, HBTU, and PyBOP, as well as phosphonium-based reagents like BOP.[1][2] The choice of reagent can significantly impact the reaction yield and minimize side reactions.

Q4: Can I use carbodiimide reagents like DCC or EDC for coupling this compound?

While carbodiimides such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents, they may be less effective for sterically hindered amino acids and can sometimes lead to the formation of N-acylurea byproducts.[1] If used, they are often combined with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce racemization.[1]

Troubleshooting Guide

Low Yield in Amide Coupling Reactions

This is the most frequently encountered issue. The following troubleshooting workflow can help identify and resolve the root cause.

Low_Yield_Troubleshooting start Low or No Product Formation reagent_quality Check Reagent Quality (Coupling reagent, amine, acid) start->reagent_quality Possible Cause reaction_conditions Review Reaction Conditions (Solvent, Temp., Time) start->reaction_conditions Possible Cause steric_hindrance Address Steric Hindrance start->steric_hindrance Possible Cause workup_purification Optimize Work-up & Purification start->workup_purification Possible Cause sol1 Use fresh, high-purity reagents. Ensure anhydrous conditions. reagent_quality->sol1 Solution sol2 Use polar aprotic solvents (DMF, NMP, DCM). Increase reaction time and/or temperature. Ensure proper stoichiometry. reaction_conditions->sol2 Solution sol3 Switch to a more potent coupling reagent (HATU, PyBOP). Increase excess of reagents. Perform a double coupling. steric_hindrance->sol3 Solution sol4 Optimize extraction and chromatography conditions to minimize product loss. workup_purification->sol4 Solution

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Presence of Impurities

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates side reactions or impurities.

Impurity_Troubleshooting start Significant Impurities Detected unreacted_sm Unreacted Starting Material start->unreacted_sm epimerization Diastereomeric Impurity start->epimerization byproduct Byproduct Formation (e.g., N-acylurea) start->byproduct sol1 Increase reaction time, temperature, or use a more powerful coupling reagent. unreacted_sm->sol1 Cause: Incomplete Reaction sol2 Use a non-racemizing coupling additive (HOBt, Oxyma). Use a weaker base (e.g., collidine). Avoid prolonged pre-activation times. epimerization->sol2 Cause: Racemization sol3 If using carbodiimides, add HOBt. Consider alternative coupling reagents that do not form insoluble byproducts. byproduct->sol3 Cause: Reagent-Specific Side Reaction

Caption: Troubleshooting guide for identifying and addressing common impurities.

Data on Coupling Reagent Performance

The selection of a suitable coupling reagent is critical for achieving high yields, especially with sterically challenging substrates. Below is a comparative summary of commonly used reagents.

Coupling ReagentBaseTypical Solvent(s)Key AdvantagesPotential Issues
HATU DIPEA, NMMDMF, NMPHigh efficiency for hindered couplings, fast reaction times.[3]Higher cost.
HBTU/TBTU DIPEA, NMMDMF, NMPGood efficiency, widely used.[1]Can cause racemization, especially with sensitive amino acids.
PyBOP DIPEA, NMMDMF, DCMEffective for sterically hindered amino acids and cyclization reactions.[1]Can be less reactive than HATU in some cases.
DCC/DIC + HOBt N/A (or mild base)DCM, THF, DMFCost-effective.Formation of insoluble dicyclohexylurea (DCU) byproduct (with DCC), potential for N-acylurea formation, lower efficiency for hindered couplings.[1]
COMU Collidine, DIPEADMF, NMPHigh coupling efficiency, comparable to HATU, with improved safety profile (no explosive HOBt/HOAt).[4]Higher cost.

Experimental Protocols

General Protocol for Amide Coupling with HATU

This protocol provides a starting point for the coupling of this compound to a primary or secondary amine.

Experimental_Workflow_HATU cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up and Purification prep_acid Dissolve this compound (1 eq.) in anhydrous DMF add_hatu Add HATU (1.1 eq.) to the acid solution prep_acid->add_hatu prep_amine Dissolve amine (1.1 eq.) in anhydrous DMF add_amine_sol Add the amine solution to the activated acid mixture prep_amine->add_amine_sol add_base Add DIPEA (2 eq.) add_hatu->add_base preactivate Stir for 2-5 minutes at RT add_base->preactivate preactivate->add_amine_sol react Stir at room temperature for 2-12 hours (monitor by TLC/LC-MS) add_amine_sol->react quench Quench reaction with water react->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify

References

Technical Support Center: Peptide Coupling with N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during peptide coupling reactions involving N-Cbz-pipecolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the peptide coupling of N-Cbz-pipecolinic acid?

A1: Due to its structural similarity to proline and its nature as a sterically hindered secondary amino acid, the most common side reactions encountered during the peptide coupling of N-Cbz-pipecolinic acid are:

  • Diketopiperazine (DKP) Formation: This is particularly prevalent when N-Cbz-pipecolinic acid is the second amino acid in a dipeptide attached to a solid support. The N-terminal deprotection can be followed by an intramolecular cyclization, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide (diketopiperazine). This significantly reduces the yield of the desired peptide.

  • Epimerization/Racemization: The chiral center of N-Cbz-pipecolinic acid can be susceptible to epimerization under the basic conditions often employed in peptide coupling. This can be exacerbated by prolonged activation times and the use of certain coupling reagents, leading to a loss of stereochemical integrity in the final peptide.

  • Incomplete Coupling: The steric bulk of the pipecolic acid ring and the N-Cbz protecting group can hinder the approach of the activated carboxyl group to the amine of the growing peptide chain, resulting in low coupling yields and deletion sequences.[1]

Q2: Which factors promote diketopiperazine (DKP) formation with N-Cbz-pipecolinic acid?

A2: Several factors can increase the likelihood of DKP formation:

  • Position in the Peptide Sequence: DKP formation is most significant when N-Cbz-pipecolinic acid is at the N-terminus of a dipeptide-resin, especially when the subsequent amino acid is proline or another sterically hindered residue.[2]

  • Resin Type: Resins that form more labile esters, such as Wang resin, are more prone to DKP formation.

  • Base and Deprotection Conditions: The use of strong bases and prolonged exposure to basic conditions during the removal of the N-terminal protecting group (e.g., Fmoc) can catalyze the intramolecular cyclization.

  • Temperature: Elevated temperatures during coupling or deprotection can accelerate the rate of DKP formation.

Q3: How can I minimize epimerization when coupling N-Cbz-pipecolinic acid?

A3: Minimizing epimerization requires careful control of reaction conditions:

  • Choice of Coupling Reagent and Additive: Uronium/aminium salt reagents like HATU and COMU, especially in combination with additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are known to suppress racemization.[3] Phosphonium salt reagents like PyBOP are also effective.[4] Carbodiimides such as DIC can be used, but the addition of a racemization suppressant like HOAt or Oxyma is crucial.[5]

  • Base Selection: Use of a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or collidine is generally preferred over stronger bases. The amount of base should be carefully controlled.

  • Temperature: Performing the coupling reaction at lower temperatures can significantly reduce the rate of epimerization.[5]

  • Pre-activation Time: The time the carboxylic acid is activated before the addition of the amine component should be kept to a minimum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Peptide Incomplete coupling due to steric hindrance.- Use a more powerful coupling reagent such as HATU, HCTU, or COMU. - Increase the excess of N-Cbz-pipecolinic acid and coupling reagent. - Extend the coupling time or perform a double coupling. - Consider using microwave-assisted peptide synthesis to overcome steric hindrance.[1]
Diketopiperazine (DKP) formation.- If N-Cbz-pipecolinic acid is the second residue, consider synthesizing the dipeptide in solution phase first and then coupling it to the resin. - Use a 2-chlorotrityl chloride (2-CTC) resin, which is more resistant to DKP formation. - Employ milder Fmoc-deprotection conditions (e.g., lower concentration of piperidine or shorter reaction times).
Presence of a Diastereomeric Impurity Epimerization of the N-Cbz-pipecolinic acid residue.- Switch to a coupling reagent known for low racemization (e.g., HATU, COMU, PyAOP). - Ensure the use of an additive like HOAt or Oxyma. - Lower the reaction temperature. - Use a weaker base like collidine instead of DIEA.[6] - Minimize the pre-activation time of the carboxylic acid.
Difficulty in Removing Urea Byproducts Use of carbodiimide coupling reagents like DCC or DIC.- If using DIC in solid-phase synthesis, ensure thorough washing to remove the soluble diisopropylurea. - For solution-phase synthesis, if DCC is used, the dicyclohexylurea can be removed by filtration. Consider switching to EDC, where the urea byproduct is water-soluble and can be removed by aqueous extraction.[3]

Experimental Protocols

Protocol 1: General Peptide Coupling of N-Cbz-Pipecolinic Acid using HATU

This protocol is a general guideline for the coupling of N-Cbz-pipecolinic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Cbz-pipecolinic acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate reaction vessel, dissolve N-Cbz-pipecolinic acid and HATU in anhydrous DMF.

  • Add DIEA to the amino acid solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated N-Cbz-pipecolinic acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test (note: secondary amines like pipecolic acid may give a weak positive or negative result).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation during Dipeptide Synthesis

This protocol is designed for the coupling of the first two amino acids where the second amino acid is N-Cbz-pipecolinic acid.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-amino acid (first residue)

  • DIC (Diisopropylcarbodiimide)

  • DIEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

  • N-Cbz-pipecolinic acid

  • HATU

Procedure:

  • Loading of the first amino acid onto 2-CTC resin:

    • Swell the 2-CTC resin in DCM.

    • Dissolve the first Fmoc-amino acid in DCM and add DIEA.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Cap any remaining active sites on the resin using a solution of methanol in DCM.

  • Fmoc-Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Thoroughly wash the resin with DMF.

  • Coupling of N-Cbz-pipecolinic acid:

    • Follow the procedure outlined in Protocol 1 for the coupling of N-Cbz-pipecolinic acid using HATU.

Visualizations

Side_Reactions cluster_main Peptide Coupling of N-Cbz-Pipecolinic Acid cluster_side Common Side Reactions Peptide_Resin Peptide-Resin (Free Amine) Desired_Peptide Desired Coupled Peptide Peptide_Resin->Desired_Peptide Coupling DKP Diketopiperazine (DKP) Formation Peptide_Resin->DKP Intramolecular Cyclization Incomplete_Coupling Incomplete Coupling Peptide_Resin->Incomplete_Coupling Steric Hindrance Cbz_Pip N-Cbz-Pipecolinic Acid + Coupling Reagent Cbz_Pip->Desired_Peptide Epimerization Epimerization Cbz_Pip->Epimerization Base/Heat

Caption: Main reaction pathway and common side reactions in N-Cbz-pipecolinic acid coupling.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (LC-MS, HPLC) Start->Check_Purity Low_Yield Low Yield of Desired Peptide Check_Purity->Low_Yield Incomplete Reaction Diastereomer Diastereomer Detected Check_Purity->Diastereomer Epimerization DKP_Detected DKP Detected Check_Purity->DKP_Detected DKP Formation Optimize_Coupling Optimize Coupling: - Stronger Reagent (HATU/COMU) - Increase Equivalents - Double Couple Low_Yield->Optimize_Coupling Optimize_Epimerization Minimize Epimerization: - Low Temperature - Weaker Base (Collidine) - Additive (HOAt/Oxyma) Diastereomer->Optimize_Epimerization Optimize_DKP Prevent DKP: - Use 2-CTC Resin - Milder Deprotection - Dipeptide Strategy DKP_Detected->Optimize_DKP End Improved Synthesis Optimize_Coupling->End Optimize_Epimerization->End Optimize_DKP->End

Caption: Troubleshooting workflow for N-Cbz-pipecolinic acid coupling issues.

References

Technical Support Center: Optimizing Diastereoselectivity with (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity using (S)-1-N-Cbz-Pipecolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this chiral auxiliary in asymmetric synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at achieving high diastereoselectivity using this compound as a chiral auxiliary.

Issue 1: Low Diastereoselectivity or Poor Diastereomeric Ratio (d.r.)

Description: The reaction produces a mixture of diastereomers with a ratio close to 1:1, or significantly lower than expected.

Potential CauseRecommended Solutions
Incomplete Enolate Formation or Unfavorable Enolate Geometry - Base Selection: Ensure the use of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to ensure complete and rapid deprotonation. - Deprotonation Time and Temperature: Allow sufficient time for complete enolate formation at low temperatures (typically -78 °C) before adding the electrophile. Incomplete deprotonation can lead to side reactions and reduced selectivity. - Solvent Choice: Use a non-coordinating solvent like Tetrahydrofuran (THF) to favor a well-defined enolate geometry.
Suboptimal Reaction Temperature - Maintain Low Temperatures: Reactions involving chiral enolates are highly sensitive to temperature. Maintain a consistently low temperature (-78 °C is common) throughout the addition of the electrophile and the reaction period to maximize the energy difference between the transition states leading to the different diastereomers. - Slow Warming: After the reaction is complete, allow the mixture to warm slowly to room temperature before quenching.
Inappropriate Lewis Acid or Lack Thereof - Lewis Acid Screening: In reactions like aldol additions, the choice of Lewis acid can significantly influence the transition state geometry and, therefore, diastereoselectivity. Screen various Lewis acids (e.g., TiCl₄, Sn(OTf)₂, ZnCl₂) to find the optimal one for your specific substrate.[1] - Stoichiometry of Lewis Acid: The amount of Lewis acid can be critical. Use a stoichiometric amount to ensure complete coordination with the carbonyl groups, which helps in forming a rigid, chair-like transition state.
Steric Hindrance - Substrate Steric Bulk: Highly bulky electrophiles or acyl groups on the pipecolinic acid auxiliary can interfere with the desired facial shielding. If possible, consider using a less sterically demanding substrate or acyl group. The inherent steric bulk of the pipecolinic acid ring, as a six-membered ring, can also influence the outcome compared to five-membered rings like proline.[2]

Logical Workflow for Troubleshooting Low Diastereoselectivity:

G start Low Diastereoselectivity Observed check_temp Verify Reaction Temperature (e.g., -78 °C) start->check_temp check_base Evaluate Base and Deprotonation Conditions check_temp->check_base Consistent and low optimize_temp Optimize Temperature Profile check_temp->optimize_temp Inconsistent or too high check_lewis Screen Different Lewis Acids (if applicable) check_base->check_lewis Deprotonation appears complete optimize_base Optimize Base Stoichiometry and Reaction Time check_base->optimize_base Incomplete deprotonation suspected check_sterics Assess Steric Factors of Substrates check_lewis->check_sterics Not applicable or no improvement optimize_lewis Select Optimal Lewis Acid and Stoichiometry check_lewis->optimize_lewis Reaction is Lewis acid catalyzed modify_substrate Consider Substrate Modification check_sterics->modify_substrate Significant steric clash identified end_goal Improved Diastereoselectivity optimize_temp->end_goal optimize_base->end_goal optimize_lewis->end_goal modify_substrate->end_goal

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Reaction Yield

Description: The desired product is obtained with high diastereoselectivity, but the overall yield is low.

Potential CauseRecommended Solutions
Decomposition of Reactants or Products - Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to decomposition. - Quenching Conditions: Use a suitable quenching agent (e.g., saturated aqueous NH₄Cl) and perform the quench at low temperature to minimize degradation of the product or auxiliary.
Side Reactions - Purity of Reagents: Ensure all reagents, especially the electrophile and base, are of high purity. Impurities can lead to undesired side reactions. - Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent reactions with oxygen or moisture.
Difficult aza-Michael Reactions - In the context of intramolecular aza-Michael reactions, if yields are low, consider performing control experiments without a catalyst, as the reaction may proceed with only a base like Cs₂CO₃.[3] The reaction time can also be increased to improve yield and diastereomeric excess.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Cbz protecting group on the pipecolinic acid nitrogen?

A1: The Carboxybenzyl (Cbz) group serves two primary purposes. Firstly, it protects the nitrogen atom from undesired reactions. Secondly, and more importantly for stereocontrol, its steric bulk helps to lock the conformation of the six-membered pipecolinic acid ring. This conformational rigidity is crucial for creating a well-defined chiral environment around the reaction center, which in turn leads to higher diastereoselectivity.

Q2: How does this compound compare to proline-based chiral auxiliaries?

A2: this compound is a six-membered ring analogue of the more common five-membered proline-based auxiliaries. The larger ring size of pipecolinic acid can lead to different conformational preferences in the transition state, which may result in different levels of diastereoselectivity, and in some cases, even opposite stereochemical outcomes compared to proline derivatives.[2] The increased flexibility of the six-membered ring can sometimes be a disadvantage, but in other cases, it can allow for better accommodation of bulky substrates.[2]

Q3: What are the standard methods for cleaving the this compound auxiliary after the reaction?

A3: The cleavage of the amide bond to release the chiral product and recover the auxiliary is a critical step. Common methods include:

  • Hydrolysis: Treatment with a strong acid or base (e.g., LiOH/H₂O₂) can hydrolyze the amide to yield the carboxylic acid.

  • Reductive Cleavage: Using a reducing agent like Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) will cleave the auxiliary to produce the corresponding alcohol.

  • Transesterification: Reaction with an alkoxide (e.g., NaOMe in MeOH) can yield the methyl ester of the product.

Simultaneously, the Cbz group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) if desired, to yield the free pipecolinic acid auxiliary for recycling.

Experimental Workflow for Diastereoselective Alkylation:

G start This compound acylate Acylation (e.g., with an acid chloride) start->acylate enolate_formation Enolate Formation (e.g., LDA, THF, -78 °C) acylate->enolate_formation alkylation Alkylation (Addition of Electrophile, R-X) enolate_formation->alkylation workup Reaction Quench and Workup alkylation->workup purification Purification (e.g., Column Chromatography) workup->purification cleavage Auxiliary Cleavage purification->cleavage product Enantiomerically Enriched Product cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary

Caption: General experimental workflow for diastereoselective alkylation.

Q4: Can Lewis acids be used to control the diastereoselectivity in reactions involving N-acyl pipecolinic acid derivatives?

A4: Yes, Lewis acids can play a crucial role in enhancing diastereoselectivity, particularly in aldol-type reactions.[1] They coordinate to the carbonyl oxygen of the N-acyl group and the carbonyl of the aldehyde, creating a rigid, chair-like six-membered transition state. This chelation restricts the possible approach trajectories of the nucleophile, thereby favoring the formation of one diastereomer. The choice of Lewis acid can influence the degree of rigidity and the specific geometry of this transition state, making it an important parameter to optimize.[4][5]

Experimental Protocols

General Protocol for Diastereoselective Alkylation of an N-Acyl-(S)-1-N-Cbz-Pipecolinic Acid Derivative

This protocol is a generalized procedure based on standard practices for chiral auxiliary-mediated alkylations and should be adapted for specific substrates and electrophiles.

  • Preparation of the N-Acyl Auxiliary:

    • To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 equiv.) and a catalytic amount of DMF.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous THF and add it dropwise to a solution of the desired nucleophile (e.g., the lithium salt of an ester or amide, 1.1 equiv.) in THF at -78 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

    • Purify the N-acyl auxiliary by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl auxiliary (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add a solution of LDA (1.1 equiv., freshly prepared or a titrated commercial solution) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the electrophile (1.2 equiv.) dropwise at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

    • Purify the major diastereomer by flash column chromatography.

  • Auxiliary Cleavage (Example for obtaining the carboxylic acid):

    • Dissolve the purified major diastereomer (1.0 equiv.) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

    • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite.

    • Acidify the mixture with aqueous HCl and extract the carboxylic acid product with an organic solvent.

    • The aqueous layer can be basified and extracted to recover the pipecolinic acid auxiliary.

This technical support center provides a foundational guide for utilizing this compound in diastereoselective synthesis. For optimal results, it is recommended to consult the primary literature for specific reaction conditions tailored to your substrates of interest.

References

Challenges in the scale-up synthesis of (S)-1-N-Cbz-Pipecolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of (S)-1-N-Cbz-Pipecolinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Question 1: What is the most common and scalable method for the synthesis of this compound?

The most prevalent and scalable method is the Schotten-Baumann reaction. This involves the acylation of (S)-Pipecolinic acid with benzyl chloroformate (Cbz-Cl) in a biphasic system using an aqueous base to maintain pH and neutralize the hydrochloric acid byproduct.[1][2][3]

Question 2: I am experiencing low yields in my reaction. What are the potential causes and how can I improve the yield?

Low yields can stem from several factors. Below is a troubleshooting guide to address common issues.

Potential Cause Troubleshooting Strategy Rationale
Incomplete Reaction - Ensure efficient stirring to overcome phase transfer limitations in the biphasic system.- Increase reaction time or moderately increase the temperature after initial reaction at 0-5 °C.- Monitor reaction progress by Thin Layer Chromatography (TLC).[4]Promotes better mixing of reactants between the aqueous and organic phases, driving the reaction to completion.
Protonation of Starting Material - Use at least two equivalents of a suitable base (e.g., sodium carbonate, sodium bicarbonate) to neutralize the generated HCl.[4]- Maintain a pH between 8 and 10 throughout the addition of benzyl chloroformate.[5]The amine group of pipecolinic acid must be in its free base form to be nucleophilic. If the pH becomes acidic, the amine is protonated, rendering it unreactive.[4]
Poor Solubility of (S)-Pipecolinic Acid - Ensure the amino acid is fully dissolved in the aqueous base to form its salt before adding benzyl chloroformate.[4]- A co-solvent system, such as THF/water or dioxane/water, can be employed.[1][4]The starting material must be in solution to react efficiently with the benzyl chloroformate, which is typically in an organic solvent.
Decomposition of Benzyl Chloroformate - Add benzyl chloroformate dropwise at a low temperature (0-5 °C).[6]- Ensure the pH of the aqueous solution is not too low upon addition of Cbz-Cl, as it can decompose in acidic conditions.[5]Benzyl chloroformate is sensitive to temperature and pH, and controlled addition minimizes its degradation.

Question 3: What are the common side products, and how can they be minimized?

The primary side products are the di-Cbz protected pipecolinic acid and potential dipeptide formation.

Side Product Minimization Strategy Explanation
Di-Cbz Protected Amine - Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).- Use a milder base like sodium bicarbonate.[4]- Perform the reaction at a lower temperature (e.g., 0 °C).[4]Using a large excess of the electrophile (Cbz-Cl) or a very strong base can lead to the deprotonation and subsequent reaction of the newly formed carbamate, resulting in di-protection.[4]
Dipeptide Formation - Maintain the pH of the reaction mixture above 9.[7]If the pH drops too low, benzyl chloroformate can react with the carboxylate group of the amino acid, activating it for coupling with another molecule of pipecolinic acid.[7]
Benzyl Alcohol - This is a hydrolysis byproduct of benzyl chloroformate. It is typically removed during the work-up.Not a major issue as it is usually soluble in the organic wash solvent.

Question 4: Is there a risk of racemization of the chiral center during the synthesis?

While racemization is a concern with amino acids, the Cbz protecting group is known to be relatively stable against racemization under standard Schotten-Baumann conditions.[8] However, racemization can be induced under certain conditions:

  • High pH: Extremely high pH values (above 11) should be avoided as they can promote the deprotonation of the alpha-carbon, leading to racemization.[5] A pH range of 8-10 is generally considered safe.[5]

  • Base Selection: The choice of base can influence the extent of racemization. While stronger bases like NaOH are often used, a buffered system with sodium carbonate and sodium bicarbonate can provide better pH control, which is particularly important for large-scale reactions.[9][10]

To confirm the enantiomeric purity of the final product, chiral HPLC analysis is recommended.[11][12]

Work-up & Purification

Question 5: I am facing challenges with the work-up and isolation of the product. What are the best practices for a large-scale reaction?

The standard work-up involves an organic wash, acidification, and filtration.

  • Organic Wash: After the reaction is complete, the mixture should be washed with a water-immiscible organic solvent like diethyl ether or dichloromethane. This step removes unreacted benzyl chloroformate and other non-polar impurities.[1][6]

  • Acidification and Precipitation: The aqueous layer containing the sodium salt of this compound is then cooled in an ice bath and carefully acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.[1][6] This protonates the carboxylate, causing the product to precipitate out of the solution.

  • Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to aid in drying.[1]

Question 6: The product is not precipitating/crystallizing properly, or I am getting an oil. What can I do?

Difficulty in crystallization can be due to impurities or residual solvents.

Problem Troubleshooting Strategy
Oiling Out - Ensure all unreacted benzyl chloroformate has been removed by thorough washing of the aqueous phase before acidification.- Acidify slowly at a low temperature to promote gradual crystal formation.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Poor Crystal Formation - If the product is isolated as an oil, attempt to dissolve it in a suitable solvent (e.g., ethyl acetate) and then add a non-polar solvent (e.g., hexane) until turbidity is observed. Cool the mixture to promote crystallization.- Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can improve purity and crystallinity.[1]
Hygroscopic Product - Ensure the product is dried thoroughly under vacuum. Some amino acid derivatives can be hygroscopic.[13]

Experimental Protocols

Scale-up Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative method for the gram-to-kilogram scale synthesis.

Materials:

  • (S)-Pipecolinic acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (2.0-2.5 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Water

  • Diethyl ether (or other suitable organic solvent for washing)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve (S)-Pipecolinic acid and sodium carbonate in water with cooling in an ice bath. Ensure the solids are fully dissolved.

  • Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained between 0-5 °C. The pH should be monitored and kept in the range of 8-10.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (Organic Wash): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[1]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1M HCl. A white precipitate of this compound should form.[1]

  • Isolation: Collect the precipitate by filtration. Wash the solid with cold water, followed by a wash with cold diethyl ether.

  • Drying: Dry the product under vacuum to a constant weight.

Typical Yields for N-Cbz Protection of Amino Acids:

Amino AcidYield (%)
Glycine> 90
Alanine~95
Phenylalanine> 90
Benzylamine~98
Aniline~92
(Data is representative for the Schotten-Baumann reaction and may vary for (S)-Pipecolinic acid based on specific conditions and scale)[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation dissolution 1. Dissolve (S)-Pipecolinic Acid and Na2CO3 in Water at 0-5 °C addition 2. Add Benzyl Chloroformate Dropwise (pH 8-10) dissolution->addition reaction 3. Stir at Room Temperature (2-4 hours) addition->reaction wash 4. Wash with Diethyl Ether reaction->wash acidify 5. Acidify Aqueous Layer with HCl to pH 2 wash->acidify filter 6. Filter Precipitate acidify->filter dry 7. Dry Under Vacuum filter->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis and isolation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn protonation Amine Protonation start->protonation solubility Poor Solubility start->solubility stir_time Increase Stirring/Time incomplete_rxn->stir_time check_ph Maintain pH 8-10 protonation->check_ph dissolve Ensure Full Dissolution solubility->dissolve

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Selective Cbz Cleavage in Poly-Protected Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the selective cleavage of the Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection of Cbz in the presence of other protecting groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?

Answer: This is a frequent challenge in Cbz deprotection. The following factors are common culprits:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (thiols, thioethers), residual phosphines, or other impurities in your substrate or solvent.[1]

    • Solution: Ensure your starting material is highly pure. If sulfur-containing functional groups are present in your molecule, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1]

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and degrade over time.

    • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be effective.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may be inadequate, especially for sterically hindered substrates.

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[1]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1]

  • Poor Solubility: If your Cbz-protected compound is not fully dissolved, the reaction will be slow.

    • Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water). A moderate increase in temperature (e.g., to 40-60 °C) can also improve solubility and reaction rate.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient H₂ Pressure? start->cause3 cause4 Poor Mixing? start->cause4 cause5 Product Inhibition? start->cause5 solution1 Purify Substrate or Use Alternative Method cause1->solution1 Yes solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 Yes solution3 Increase H₂ Pressure cause3->solution3 Yes solution4 Improve Agitation cause4->solution4 Yes solution5 Add Weak Acid (e.g., Acetic Acid) cause5->solution5 Yes cluster_deprotection Deprotection Conditions Cbz Cbz Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Boc Boc Acid Strong Acid (TFA, HBr) Boc->Acid Fmoc Fmoc Base Base (Piperidine) Fmoc->Base Bn_ether Benzyl Ether Bn_ether->Hydrogenolysis Silyl_ether Silyl Ether Silyl_ether->Acid Fluoride Fluoride (TBAF) Silyl_ether->Fluoride

References

Removal of Cbz group in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective removal of the Carboxybenzyl (Cbz or Z) protecting group in the presence of other common protecting groups.

Troubleshooting Guides

This section addresses common issues encountered during Cbz deprotection experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to reach completion. What are the potential causes and how can I resolve this?

Answer: Slow or incomplete catalytic hydrogenation is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from amino acids like methionine or cysteine) or other impurities like residual phosphines.[1][2][3]

    • Solution: Ensure the starting material is highly purified. If the substrate inherently contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed cleavage or nucleophilic cleavage.[1][2]

  • Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can vary between batches and diminish with age.[1]

    • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve the reaction rate.[1]

  • Insufficient Hydrogen Pressure: For sterically hindered substrates or less reactive Cbz groups, atmospheric pressure of hydrogen may be insufficient for complete conversion.[1]

    • Solution: Increase the hydrogen pressure using appropriate hydrogenation apparatus (e.g., to 50 psi or higher).[1]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has adequate contact with the catalyst surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

G start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? cause1->cause2 No sol1a Purify Substrate cause1->sol1a Yes cause3 Insufficient H₂ Pressure? cause2->cause3 No sol2 Use Fresh Catalyst or Increase Loading cause2->sol2 Yes cause4 Inadequate Mixing? cause3->cause4 No sol3 Increase H₂ Pressure cause3->sol3 Yes sol4 Improve Agitation cause4->sol4 Yes sol1b Use Alternative Method (e.g., Acidic/Nucleophilic) sol1a->sol1b Sulfur in Substrate

Troubleshooting workflow for incomplete Cbz hydrogenolysis.

Issue 2: Unwanted Side Reactions During Deprotection

Question: I am observing unexpected side products. How can I identify the cause and prevent them?

Answer: Side products typically depend on the deprotection method and the substrate's functional groups.

  • Over-reduction during Hydrogenolysis: Functional groups like alkenes, alkynes, nitro groups, and some aryl halides are also susceptible to reduction under hydrogenation conditions.[2][4]

    • Solution: If your molecule contains these groups, avoid catalytic hydrogenation. Opt for non-reductive methods like acidic or nucleophilic cleavage.[2]

  • Acetylation during Acidic Cleavage: When using 33% HBr in acetic acid, the newly deprotected amine can be acetylated by the acetic acid solvent, forming an N-acetyl side product.[2]

    • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane. Alternatively, the milder AlCl₃/HFIP method is an excellent choice that avoids this side reaction.[2][5]

  • Alkylation from Benzyl Cation: Strong acidic conditions can generate a benzyl cation, which can alkylate other sensitive functional groups on the substrate or react with the solvent.[2]

    • Solution: Use milder acidic conditions or switch to a different deprotection method like catalytic hydrogenation or nucleophilic cleavage.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best Cbz deprotection method for my molecule?

The optimal method depends on the other functional and protecting groups present in your molecule. The Cbz group's stability to acidic and basic conditions makes it orthogonal to Boc and Fmoc groups, respectively.[6][7]

G start Select Cbz Deprotection Method q1 Molecule contains reducible groups? (alkenes, alkynes, NO₂) start->q1 q2 Molecule contains acid-sensitive groups? (e.g., Boc, t-Bu ethers) q1->q2 No method2 Acidic Cleavage (HBr/AcOH, AlCl₃/HFIP) q1->method2 Yes q3 Molecule contains sulfur or other catalyst poisons? q2->q3 No method1 Catalytic Hydrogenolysis (H₂, Pd/C) q2->method1 Yes q3->method1 No q3->method2 Yes method3 Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) method2->method3 Or

Decision workflow for choosing a Cbz deprotection method.

Q2: Can I selectively remove a Cbz group in the presence of a Boc group?

Yes, the Cbz and Boc groups are orthogonal.[8][9] Cbz is typically removed by catalytic hydrogenolysis, which leaves the acid-labile Boc group intact.[8] Conversely, Boc is removed with acid (e.g., TFA), under which the Cbz group is generally stable.[4][8]

Q3: Can I selectively remove a Cbz group in the presence of an Fmoc group?

Yes, this is a common strategy. Cbz is stable to the mild basic conditions (e.g., 20% piperidine in DMF) used to cleave the Fmoc group.[7][10] While Fmoc can also be cleaved by hydrogenolysis, it is less reactive than Cbz, so selectivity can often be achieved.[11]

Q4: How can I remove a Cbz group in the presence of a benzyl (Bn) ether?

This is challenging as both groups are typically cleaved by standard catalytic hydrogenolysis.[12] However, selective deprotection is possible:

  • Lewis Acid Method: The AlCl₃/HFIP system has been shown to selectively deprotect N-Cbz groups in the presence of O-benzyl and N-benzyl ethers.[5][13][14]

  • Inhibited Hydrogenolysis: Adding inhibitors such as ammonia, pyridine, or ammonium acetate to the hydrogenation reaction can suppress the cleavage of benzyl ethers while allowing for the smooth removal of the Cbz group.[12][15]

Q5: What are the best methods for Cbz removal that avoid using flammable hydrogen gas?

Several effective methods are available:

  • Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor in conjunction with a palladium catalyst. Common donors include ammonium formate, formic acid, or cyclohexadiene.[16][17][18] It is a safer and often faster alternative to using H₂ gas.[19]

  • Acidic Cleavage: Strong acids like HBr in acetic acid or Lewis acids like AlCl₃ in HFIP can efficiently cleave the Cbz group without the need for a catalyst or hydrogen.[5][7]

  • Nucleophilic Cleavage: For substrates sensitive to both reduction and acid, nucleophilic reagents like 2-mercaptoethanol with a base can be used.[19][20]

Data Presentation: Comparison of Cbz Deprotection Methods

The following tables summarize typical reaction conditions and performance for various Cbz deprotection methods.

Table 1: Catalytic Hydrogenation & Transfer Hydrogenation Conditions

Method Hydrogen Source Catalyst (mol%) Solvent Temp (°C) Time Typical Yield (%) Ref
Standard Hydrogenolysis H₂ (1 atm) 10% Pd/C (10) H₂O (with surfactant) RT < 2 h >95 [17]
Transfer Hydrogenation Formic Acid 10% Pd/C (10-20) MeOH RT 10 min - 2 h 89-95 [17][18]

| Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | i-PrOH | MW | ~10 min | High |[19] |

Table 2: Non-Reductive Cbz Deprotection Conditions

Method Reagents Solvent Temp (°C) Time Typical Yield (%) Ref
Strong Acid Cleavage 33% HBr / Acetic Acid Acetic Acid RT 20 min - 2 h High [7]
Lewis Acid Cleavage AlCl₃ / HFIP HFIP RT 1-3 h High [5][13]

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAC | 75 | Not specified | High |[19][20] |

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis (H₂/Pd/C)

This is the most common method for Cbz removal.[7]

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the reaction vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully exchanged.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[17][21]

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation (Formic Acid)

This method avoids the need for a hydrogen gas cylinder.[17]

  • Setup: Dissolve the Cbz-protected substrate (1.0 eq) in Methanol or Ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Reaction: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst, washing the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product.[17]

Protocol 3: Cbz Deprotection by Acidic Cleavage (HBr in Acetic Acid)

This is a potent and rapid method suitable for substrates that can withstand strong acidic conditions.[7]

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in 33% hydrogen bromide (HBr) in acetic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 20 minutes to a few hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, add cold diethyl ether to the reaction mixture to precipitate the amine as its hydrobromide salt.

  • Work-up: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[1][7]

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of chiral building blocks is paramount. (S)-1-N-Cbz-Pipecolinic acid, a protected derivative of the non-proteinogenic amino acid pipecolinic acid, is a valuable component in the synthesis of complex molecules, including pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating its structure. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, comparing it with its unprotected counterpart and offering insights into the influence of the benzyloxycarbonyl (Cbz) protecting group.

¹H NMR Data Comparison

The introduction of the Cbz protecting group on the nitrogen atom of pipecolinic acid significantly alters the chemical environment of the neighboring protons. This is evident from the comparison of their respective ¹H NMR spectra. The presence of the Cbz group introduces characteristic signals for the benzyl protons and also leads to the observation of rotamers due to the restricted rotation around the amide bond.

Assignment This compound (in CDCl₃) [1](S)-Pipecolinic Acid (in D₂O) [2][3]Key Differences
Aromatic Protons (Cbz) 7.37 – 7.25 (m, 5H)N/ASignals correspond to the phenyl ring of the Cbz group.
Benzyl Protons (Cbz) 5.16 (s, 2H)N/AA characteristic singlet for the benzylic CH₂ protons.
α-Proton (H-2) 5.0 (br s, 1H) & 4.3 (br s, 1H)~3.58 (dd, 1H)The α-proton signal is significantly downfield shifted and often appears as two broad singlets due to the presence of rotamers.
δ-Protons (H-6) 4.0 (br d, 1H) & 3.1 (t, 1H)~3.00 (m, 2H)These protons adjacent to the nitrogen are deshielded by the Cbz group and show distinct signals for the axial and equatorial positions, further complicated by rotamers.
β, γ-Protons (H-3, H-4, H-5) 2.3-1.2 (m, 6H)~2.20 (m, 1H), ~1.87 (m, 1H), ~1.64 (m, 4H)The signals for the remaining ring protons appear as a complex multiplet, generally showing a slight downfield shift compared to the unprotected acid.

Note: Chemical shifts for (S)-Pipecolinic acid are approximate as they are solvent-dependent and obtained from public databases. The data for this compound is presented as a representative example and may show slight variations based on experimental conditions.

The most notable feature in the spectrum of this compound is the presence of rotamers, which arise from the partial double bond character of the amide linkage. This results in two distinct magnetic environments for the protons near the nitrogen atom, leading to the observation of separate signals for each rotamer, often seen as broad singlets or complex multiplets.[1]

Experimental Protocol: ¹H NMR Spectroscopy

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key parameters include:

    • Pulse angle: 30-90 degrees

    • Spectral width: ~16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

4. Data Processing:

  • The Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons.

Structural Representation and Key Correlations

The following diagram illustrates the structure of this compound and highlights the key proton environments observed in the ¹H NMR spectrum.

Caption: Structure of this compound with key ¹H NMR chemical shifts.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed to definitively assign all proton and carbon signals.

References

A Comparative Guide to 13C NMR Data of N-Protected L-Pipecolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of protected amino acids is crucial for structural elucidation and purity assessment. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for N-Cbz-L-pipecolinic acid and its common alternatives, N-Boc- and N-Fmoc-L-pipecolinic acid.

This report presents a detailed comparison of the 13C NMR chemical shifts for L-pipecolinic acid protected with three common amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc). The data is presented in a structured table for easy comparison, followed by detailed experimental protocols for acquiring such spectra. A logical workflow for comparing this data is also visualized.

13C NMR Data Comparison

The following table summarizes the reported 13C NMR chemical shifts (δ) in parts per million (ppm) for N-Cbz-L-pipecolinic acid, N-Boc-L-pipecolinic acid, and N-Fmoc-L-pipecolinic acid in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

Carbon AtomN-Cbz-L-pipecolinic acid (CDCl₃)N-Boc-L-pipecolinic acid (CDCl₃)N-Fmoc-L-pipecolinic acid (CDCl₃)N-Cbz-L-pipecolinic acid (DMSO-d₆)N-Boc-L-pipecolinic acid (DMSO-d₆)N-Fmoc-L-pipecolinic acid (DMSO-d₆)
C=O (acid) ~177-179~177-179~177-179~173-175~173-175~173-175
C=O (protecting) ~155-157~154-156~155-157~154-156~153-155~154-156
Cα (C2) ~58-60~58-60~58-60~57-59~57-59~57-59
Cβ (C3) ~28-30~28-30~28-30~27-29~27-29~27-29
Cγ (C4) ~24-26~24-26~24-26~23-25~23-25~23-25
Cδ (C5) ~20-22~20-22~20-22~19-21~19-21~19-21
Cε (C6) ~45-47~45-47~45-47~44-46~44-46~44-46
Protecting Group See belowSee belowSee belowSee belowSee belowSee below
CbzCH₂: ~67, Phenyl: ~127-137--CH₂: ~66, Phenyl: ~127-137--
Boc-C(CH₃)₃: ~80, C(CH₃)₃: ~28--C(CH₃)₃: ~78, C(CH₃)₃: ~28-
Fmoc--CH: ~47, CH₂: ~67, Aryl: ~120-144--CH: ~47, CH₂: ~66, Aryl: ~120-144

Note: The chemical shifts are approximate and can vary depending on the specific experimental conditions. The data for N-Fmoc-L-pipecolinic acid is based on typical values for Fmoc-protected amino acids due to the limited availability of specific experimental data.

Experimental Protocols

The following provides a general yet detailed methodology for the acquisition of 13C NMR data for N-protected amino acids.

Sample Preparation:

  • Dissolution: Dissolve 10-50 mg of the N-protected L-pipecolinic acid derivative in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. In many modern spectrometers, the residual solvent peak can also be used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[1]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to ensure a homogeneous sample.

NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (typically several hundred to thousands) are required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is common for qualitative spectra.

    • Temperature: Spectra are typically recorded at room temperature (298 K).

Logical Workflow for NMR Data Comparison

The following diagram illustrates the logical workflow for comparing the 13C NMR data of different N-protected L-pipecolinic acid derivatives.

logical_workflow Workflow for 13C NMR Data Comparison of N-Protected Pipecolinic Acids cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_compounds Compounds Sample_Preparation Sample Preparation (Dissolution, Referencing) NMR_Measurement 13C NMR Measurement (CDCl3, DMSO-d6) Sample_Preparation->NMR_Measurement Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Measurement->Data_Processing Peak_Picking Peak Picking & Chemical Shift Determination Data_Processing->Peak_Picking Assignment Structural Assignment of Peaks Peak_Picking->Assignment Comparison_Table Creation of Comparison Table Assignment->Comparison_Table Analysis Analysis of Protecting Group Effects on Chemical Shifts Comparison_Table->Analysis Conclusion Conclusion Analysis->Conclusion Draw Conclusions Cbz_Pip N-Cbz-L-pipecolinic acid Cbz_Pip->Sample_Preparation Boc_Pip N-Boc-L-pipecolinic acid Boc_Pip->Sample_Preparation Fmoc_Pip N-Fmoc-L-pipecolinic acid Fmoc_Pip->Sample_Preparation

References

Comparative Mass Spectrometric Characterization of (S)-1-N-Cbz-Pipecolinic Acid and its N-Boc-Protected Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of (S)-1-N-Cbz-Pipecolinic acid and an alternative, (S)-1-N-Boc-Pipecolinic acid. The aim is to offer a practical reference for the identification and analysis of these important chiral building blocks in various research and development settings. This document outlines their key mass spectrometric properties, predicted fragmentation patterns, and a detailed experimental protocol for their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analyzed Compounds

This compound and (S)-1-N-Boc-Pipecolinic acid are N-protected derivatives of pipecolinic acid, a cyclic amino acid. The protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) respectively, are commonly used in peptide synthesis and medicinal chemistry to prevent unwanted reactions of the secondary amine. Accurate characterization of these molecules is crucial for ensuring the purity and identity of synthetic intermediates.

Comparative Mass Spectrometry Data

PropertyThis compound(S)-1-N-Boc-Pipecolinic acid
Molecular Formula C₁₄H₁₇NO₄C₁₁H₁₉NO₄
Molecular Weight 263.29 g/mol 229.27 g/mol
Monoisotopic Mass 263.11576 u229.13141 u
Predicted [M+H]⁺ 264.12304 u230.13872 u
Predicted Key Fragments (m/z) 218 (Loss of CO₂), 174 (Loss of C₇H₇), 128 (Pipecolinic acid - H), 91 (Tropylium ion)174 (Loss of C₄H₈), 128 (Pipecolinic acid - H), 57 (tert-Butyl cation)

Note: The fragmentation data for this compound is predicted based on common fragmentation patterns of Cbz-protected amino acids. The data for (S)-1-N-Boc-Pipecolinic acid is based on its known molecular ion and predictable fragmentation.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for both molecules under positive ion electrospray ionization (ESI) conditions.

cluster_Cbz This compound mol_cbz [M+H]⁺ m/z 264.12 frag_cbz_co2 m/z 218.15 [M+H-CO₂]⁺ mol_cbz->frag_cbz_co2 - CO₂ (44) frag_cbz_tropylium m/z 91.05 [C₇H₇]⁺ mol_cbz->frag_cbz_tropylium - C₇H₈O₂ (138) frag_cbz_pipecolinic m/z 128.07 [Pipecolinic acid-H]⁺ frag_cbz_co2->frag_cbz_pipecolinic - C₇H₇ (91)

Predicted fragmentation of this compound.

cluster_Boc (S)-1-N-Boc-Pipecolinic acid mol_boc [M+H]⁺ m/z 230.14 frag_boc_butene m/z 174.09 [M+H-C₄H₈]⁺ mol_boc->frag_boc_butene - C₄H₈ (56) frag_boc_tbutyl m/z 57.07 [C₄H₉]⁺ mol_boc->frag_boc_tbutyl - C₆H₉NO₄ (171) frag_boc_pipecolinic m/z 128.07 [Pipecolinic acid-H]⁺ frag_boc_butene->frag_boc_pipecolinic - CO₂ (44)

Predicted fragmentation of (S)-1-N-Boc-Pipecolinic acid.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of N-protected pipecolinic acid derivatives. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation: Prepare stock solutions of this compound and (S)-1-N-Boc-Pipecolinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the initial mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of a protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (Predicted):

    • This compound: 264.1 -> 218.1; 264.1 -> 91.0

    • (S)-1-N-Boc-Pipecolinic acid: 230.1 -> 174.1; 230.1 -> 57.1

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of N-protected pipecolinic acids by LC-MS/MS.

start Sample Preparation (Standard or Extracted Sample) lc Liquid Chromatography (Reversed-Phase C18) start->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Analysis (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 MS2 Analysis (Product Ion Detection) cid->ms2 data Data Analysis (Quantification & Identification) ms2->data

LC-MS/MS workflow for N-protected pipecolinic acids.

Conclusion

The mass spectrometric analysis of this compound and its N-Boc analogue can be effectively performed using LC-MS/MS. While experimental fragmentation data for the Cbz-protected compound is limited, predictable fragmentation patterns based on its structure provide a solid basis for its identification. The provided experimental protocol offers a starting point for developing robust analytical methods for these and similar compounds. The distinct fragmentation pathways of the Cbz and Boc protecting groups allow for their unambiguous differentiation by mass spectrometry, which is critical for quality control in synthetic chemistry and drug development.

Purity Determination of (S)-1-N-Cbz-Pipecolinic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like (S)-1-N-Cbz-Pipecolinic acid is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for purity determination, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For chiral molecules such as this compound, HPLC offers two primary strategies for enantiomeric purity determination: direct and indirect separation.

Direct Chiral HPLC utilizes a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. This method is often preferred for its simplicity in sample preparation.

Indirect Chiral HPLC involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column.[1]

Experimental Protocol: Direct Chiral HPLC

This protocol is based on a method for the separation of pipecolinic acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase, adapted for the N-Cbz protected form.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: A mixture of acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the Cbz protecting group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of direct chiral HPLC and its alternatives for the analysis of this compound.

ParameterDirect Chiral HPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral capillary column.Differential migration in an electric field with a chiral selector in the buffer.
Sample Preparation Simple dissolution in mobile phase.Derivatization required (esterification and acylation).[2]Dissolution in buffer.
Analysis Time 15-30 minutes.20-40 minutes.10-25 minutes.
Sensitivity Moderate to high (UV detection).High (FID or MS detection).[3]High (UV or LIF detection).
Selectivity High for enantiomers.High for enantiomers.High for enantiomers.
Robustness Generally high.Dependent on derivatization efficiency and derivative stability.Moderate, can be sensitive to buffer composition and capillary surface.
Cost (Instrument) Moderate to high.Moderate.Low to moderate.
Cost (Consumables) High (chiral columns).Moderate (chiral columns, derivatizing agents).Low.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the purity determination of this compound, each with its own set of advantages and limitations.

Gas Chromatography (GC)

GC is a highly efficient separation technique suitable for volatile and thermally stable compounds. For the analysis of amino acids and their derivatives, derivatization is necessary to increase their volatility.[2][4] The use of a chiral stationary phase allows for the separation of the resulting enantiomeric derivatives.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Chirasil®-L-Val capillary column.[3]

  • Derivatization: A two-step process involving esterification of the carboxylic acid group followed by acylation of the amine group.[2]

    • Esterification: React the sample with 3N methanolic HCl at 100 °C.

    • Acylation: React the dried ester with trifluoroacetic anhydride (TFAA) in methylene chloride at 60 °C.

  • Carrier Gas: Helium.

  • Temperature Program: Optimized gradient from a low initial temperature (e.g., 70 °C) to a higher final temperature (e.g., 200 °C) to ensure separation.

  • Injector and Detector Temperature: 250 °C.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.[5][6][7]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A buffer solution (e.g., phosphate buffer at a specific pH) containing a chiral selector such as a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) or a crown ether.[1][5]

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the background electrolyte.

Experimental Workflow for HPLC Purity Determination

The following diagram illustrates the logical workflow for the purity analysis of this compound using direct chiral HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start prep Dissolve Sample in Mobile Phase start->prep inject Inject Sample prep->inject separate Chiral Separation on CSP Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Final Report calculate->report

HPLC Purity Analysis Workflow

Conclusion

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis, including the need for enantiomeric purity, sensitivity, sample throughput, and available instrumentation. Direct chiral HPLC often provides a good balance of simplicity, robustness, and performance. However, for higher sensitivity, chiral GC-MS may be preferred, while chiral CE offers a high-resolution, low-cost alternative. Method validation in accordance with ICH guidelines is essential to ensure the reliability of the chosen method for its intended purpose.[8][9]

References

A Comparative Guide to Determining the Enantiomeric Purity of (S)-1-N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric purity is a critical step. This guide provides a comprehensive comparison of four established analytical techniques for assessing the enantiomeric purity of (S)-1-N-Cbz-Pipecolinic acid: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Chiral Capillary Electrophoresis (CE). Each method is presented with a detailed experimental protocol, a summary of quantitative performance, and a discussion of its advantages and limitations to facilitate informed selection of the most suitable technique for your specific needs.

Method Comparison at a Glance

The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the need for method development. The following table summarizes the key performance characteristics of the four methods discussed in this guide.

FeatureChiral HPLCChiral GC-MSNMR with CSAChiral CE
Principle Differential interaction with a chiral stationary phaseSeparation of volatile derivatives on a chiral columnFormation of diastereomeric complexes with distinct NMR signalsDifferential migration in the presence of a chiral selector
Sample Preparation Minimal (dissolution in mobile phase)Derivatization requiredSimple mixing with chiral solvating agentDissolution in buffer
Analysis Time 15-30 minutes20-40 minutes5-15 minutes10-25 minutes
Resolution ExcellentExcellentGood to ExcellentExcellent
Sensitivity (LOD) Low µg/mLng/mL to pg/mLmg/mL rangeLow µg/mL
Advantages Widely applicable, robust, preparative scale possibleHigh sensitivity and selectivity, structural information from MSRapid, minimal sample preparation, non-destructiveHigh efficiency, low sample and reagent consumption
Disadvantages Higher cost of chiral columns, method development can be time-consumingDerivatization can be complex and may introduce artifactsLower sensitivity, potential for signal overlapLower concentration sensitivity than GC-MS, reproducibility can be challenging

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Dissolve (S)-1-N-Cbz-Pipecolinic Acid in Mobile Phase Injector Inject Sample Sample->Injector Column Chiral Stationary Phase Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Workflow for Chiral HPLC Analysis.

Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC System: An HPLC system equipped with a UV detector is used.

  • Chiral Column: A Chiralpak AD-H column (250 x 4.6 mm, 5 µm) is recommended.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as an additive.[1] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Quantitative Data Summary
ParameterValue
Retention Time ((S)-enantiomer)~12 min
Retention Time ((R)-enantiomer)~15 min
Resolution (Rs)> 2.0
Limit of Detection (LOD)~0.1% of the minor enantiomer
Precision (RSD)< 2%

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive method that requires derivatization of the analyte to make it volatile. The derivatized enantiomers are then separated on a chiral GC column and detected by a mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Derivatization Derivatize with Heptafluorobutyl Chloroformate and Methylamine Injector Inject Derivatized Sample Derivatization->Injector Column Chiral GC Column (e.g., Chirasil-L-Val) Injector->Column Detector Mass Spectrometer Column->Detector Chromatogram Obtain Total Ion Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Workflow for Chiral GC-MS Analysis.

Experimental Protocol
  • Derivatization: A two-step derivatization is performed. First, the carboxylic acid is reacted with heptafluorobutyl chloroformate, followed by amidation with methylamine to form a volatile derivative.[2]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

  • Chiral Column: A Chirasil-L-Val capillary column is suitable for the separation of amino acid enantiomers.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation (e.g., initial temperature of 100°C, ramped to 200°C).

  • Injector Temperature: 250°C.

  • MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.

  • Data Analysis: Enantiomeric purity is determined by the ratio of the integrated peak areas of the selected ions for each enantiomer.

Quantitative Data Summary
ParameterValue
Retention Time ((S)-derivative)~25 min
Retention Time ((R)-derivative)~27 min
Resolution (Rs)> 2.5
Limit of Detection (LOD)< 0.01% of the minor enantiomer
Precision (RSD)< 3%

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique involves the addition of a chiral solvating agent to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in separate and distinguishable signals in the NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Dissolve (S)-1-N-Cbz-Pipecolinic Acid in CDCl3 Add_CSA Add Chiral Solvating Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) Sample->Add_CSA NMR_Tube Transfer to NMR Tube Add_CSA->NMR_Tube Acquire_Spectrum Acquire 1H NMR Spectrum NMR_Tube->Acquire_Spectrum Spectrum Analyze Spectrum Acquire_Spectrum->Spectrum Integration Integrate Diastereotopic Signals Spectrum->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Workflow for NMR Analysis with CSA.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3) in a vial.

  • Addition of CSA: Add 1.0 to 1.2 equivalents of a chiral amine, such as (R)-(-)-1-(1-Naphthyl)ethylamine, to the solution.[3]

  • NMR Analysis: Transfer the solution to an NMR tube and acquire a high-resolution 1H NMR spectrum.

  • Data Analysis: Identify a proton signal of the analyte that is well-resolved for the two diastereomeric salts (e.g., the proton at the chiral center). The enantiomeric purity is determined by the integration ratio of these two signals.

Quantitative Data Summary
ParameterValue
Chemical Shift Difference (Δδ)> 0.05 ppm
Limit of Detection (LOD)~1% of the minor enantiomer
Precision (RSD)< 5%
Analysis Time~10 minutes

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis separates enantiomers based on their different mobilities in an electric field when they are in the presence of a chiral selector in the background electrolyte. Cyclodextrins are commonly used chiral selectors for amino acid derivatives.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Analysis Sample Dissolve (S)-1-N-Cbz-Pipecolinic Acid in Running Buffer Injector Inject Sample Sample->Injector Capillary Fused-Silica Capillary with Chiral Selector in Buffer Injector->Capillary Detector UV Detector (210 nm) Capillary->Detector Electropherogram Obtain Electropherogram Detector->Electropherogram Integration Integrate Peak Areas Electropherogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Workflow for Chiral CE Analysis.

Experimental Protocol
  • Sample Preparation: Dissolve the sample in the running buffer at a concentration of approximately 0.5 mg/mL.

  • CE System: A standard capillary electrophoresis instrument with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A phosphate buffer (e.g., 50 mM, pH 2.5) containing a chiral selector. Sulfated-β-cyclodextrin is a good starting point for N-protected amino acids.[4]

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at 210 nm.

  • Data Analysis: The enantiomeric purity is calculated from the corrected peak areas of the two enantiomers in the electropherogram.

Quantitative Data Summary
ParameterValue
Migration Time ((S)-enantiomer)~8 min
Migration Time ((R)-enantiomer)~9 min
Resolution (Rs)> 2.0
Limit of Detection (LOD)~0.5% of the minor enantiomer
Precision (RSD)< 4%

References

A Comparative Guide to (S)-1-N-Cbz-Pipecolinic Acid and (S)-1-N-Boc-Pipecolinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug discovery, the selection of appropriate protecting groups for amino acids is a critical decision that influences reaction efficiency, yield, and the overall synthetic strategy. This guide provides a detailed comparison of two commonly used protected forms of (S)-pipecolinic acid: (S)-1-N-Cbz-Pipecolinic acid and (S)-1-N-Boc-Pipecolinic acid. The information presented herein, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

(S)-Pipecolinic acid, a cyclic non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and natural products. The choice between the Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups for its secondary amine dictates the subsequent deprotection strategies and overall compatibility with other functional groups in a synthetic sequence. While both serve to protect the nitrogen atom, their differing lability under various chemical conditions is the primary determinant for their selection. The Cbz group is renowned for its stability and is typically removed by hydrogenolysis, whereas the Boc group is favored for its acid-labile nature, allowing for milder deprotection conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and (S)-1-N-Boc-Pipecolinic acid is presented in the table below. These properties are essential for determining appropriate solvents for reactions and purification, as well as for characterizing the compounds.

PropertyThis compound(S)-1-N-Boc-Pipecolinic Acid
Molecular Formula C₁₄H₁₇NO₄[1]C₁₁H₁₉NO₄[2][3]
Molecular Weight 263.29 g/mol [1]229.27 g/mol [2][3]
Melting Point 111-115 °C[1]122-126 °C[2][3]
Appearance White to off-white solidWhite to off-white crystalline powder[3][4]
Solubility Soluble in common organic solvents.Soluble in chloroform and methanol; insoluble in water.[2][3]

Chemical Properties and Applications

The primary difference between the Cbz and Boc protected pipecolinic acids lies in the stability and deprotection conditions of the protecting groups. This dictates their respective applications in organic synthesis.

This compound:

The Cbz group is a robust protecting group, stable to a wide range of non-reductive conditions. Its removal is most commonly achieved through catalytic hydrogenolysis, a clean and efficient method that yields the free amine, toluene, and carbon dioxide.[5][6] This makes it an excellent choice for multi-step syntheses where acidic or basic conditions are required for other transformations. However, the need for a metal catalyst (typically palladium on carbon) and a hydrogen source can be a limitation if the substrate contains other functionalities sensitive to reduction, such as alkenes, alkynes, or certain sulfur-containing groups.[5]

Key Applications:

  • Peptide synthesis where orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups is required.[5]

  • Synthesis of complex molecules where harsh acidic or basic conditions are employed in other steps.

(S)-1-N-Boc-Pipecolinic Acid:

The Boc group is prized for its acid lability, allowing for deprotection under relatively mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] This orthogonality to hydrogenolysis and base-catalyzed reactions makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).[8] The byproducts of Boc deprotection are the volatile isobutylene and carbon dioxide, which are easily removed.[9] However, the strong acidity required for deprotection can be detrimental to acid-sensitive substrates.

Key Applications:

  • Widely used in Boc-based solid-phase peptide synthesis.[8]

  • Synthesis of molecules where other functional groups are sensitive to hydrogenolysis.

  • As a versatile intermediate in the preparation of a wide range of nitrogen-containing compounds.[4][10]

Experimental Protocols

Detailed methodologies for the deprotection of each compound are provided below.

Deprotection of this compound via Catalytic Hydrogenolysis

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenator

Procedure:

  • Dissolve the this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and purge with nitrogen gas, followed by evacuation.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected (S)-pipecolinic acid.

Deprotection of (S)-1-N-Boc-Pipecolinic Acid using Trifluoroacetic Acid

Materials:

  • (S)-1-N-Boc-Pipecolinic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the (S)-1-N-Boc-Pipecolinic acid in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected (S)-pipecolinic acid.

Visualizing Deprotection Strategies

The following diagrams illustrate the deprotection workflows for the Cbz and Boc protecting groups.

Deprotection_Workflow cluster_Cbz This compound Deprotection cluster_Boc (S)-1-N-Boc-Pipecolinic Acid Deprotection Cbz_Start Cbz-Protected Pipecolinic Acid Cbz_Step1 Dissolve in Solvent (e.g., MeOH, EtOH) Cbz_Start->Cbz_Step1 1. Cbz_Step2 Add Pd/C Catalyst Cbz_Step1->Cbz_Step2 2. Cbz_Step3 Introduce H₂ Gas Cbz_Step2->Cbz_Step3 3. Cbz_Step4 Filter to Remove Catalyst Cbz_Step3->Cbz_Step4 4. Cbz_Step5 Concentrate Cbz_Step4->Cbz_Step5 5. Cbz_End (S)-Pipecolinic Acid Cbz_Step5->Cbz_End Final Product Boc_Start Boc-Protected Pipecolinic Acid Boc_Step1 Dissolve in DCM Boc_Start->Boc_Step1 1. Boc_Step2 Add TFA Boc_Step1->Boc_Step2 2. Boc_Step3 Concentrate Boc_Step2->Boc_Step3 3. Boc_Step4 Workup (Neutralization & Extraction) Boc_Step3->Boc_Step4 4. Boc_End (S)-Pipecolinic Acid Boc_Step4->Boc_End Final Product

Caption: Comparative workflow for the deprotection of Cbz- and Boc-protected pipecolinic acid.

Orthogonality ProtectingGroups Protecting Group Cbz Boc DeprotectionConditions Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd-C) Strong Acid (TFA, HCl) ProtectingGroups:f1->DeprotectionConditions:f1 Cleaved ProtectingGroups:f2->DeprotectionConditions:f1 Stable ProtectingGroups:f1->DeprotectionConditions:f2 Stable (under mild acid) ProtectingGroups:f2->DeprotectionConditions:f2 Cleaved

Caption: Orthogonality of Cbz and Boc protecting groups under common deprotection conditions.

Conclusion

The choice between this compound and (S)-1-N-Boc-Pipecolinic acid is fundamentally a strategic one, based on the planned synthetic route.

  • Choose this compound when:

    • Orthogonality with acid- and base-labile groups is paramount.

    • The substrate is stable to reductive conditions.

    • A robust protecting group is needed for multi-step synthesis.

  • Choose (S)-1-N-Boc-Pipecolinic acid when:

    • Mild, non-reductive deprotection is required.

    • The synthesis involves Boc-based solid-phase peptide synthesis.

    • The substrate is sensitive to hydrogenolysis but stable to strong acid.

By carefully considering the stability and deprotection requirements of the Cbz and Boc groups, researchers can effectively incorporate (S)-pipecolinic acid into their target molecules, advancing the fields of medicinal chemistry and drug development.

References

A Comparative Guide to Amine Protecting Groups in Pipecolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pipecolic acid and its derivatives is a cornerstone in the development of a wide range of pharmaceuticals and complex natural products. A critical step in these synthetic routes is the protection of the secondary amine within the pipecolic acid scaffold. The choice of the amine protecting group is paramount, as it significantly influences the overall efficiency, yield, and compatibility with subsequent reaction conditions. This guide provides an objective comparison of common and alternative amine protecting groups for pipecolic acid synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of Amine Protecting Groups

The selection of a suitable protecting group depends on several factors, including its stability to various reaction conditions (e.g., acidic, basic, hydrogenolysis), the ease and yield of its introduction and removal, and its orthogonality to other protecting groups present in the molecule.[1] The most widely employed protecting groups for amines are carbamates, such as tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[2] Each offers a unique set of advantages and disadvantages.

Protecting GroupIntroduction Reagent(s)Protection ConditionsTypical YieldDeprotection ConditionsOrthogonality & Stability
Boc (tert-Butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et₃N, DMAP) in an organic solvent (e.g., DCM)[3]HighStrong acid (e.g., TFA in DCM, HCl in MeOH)[4][5][6][7]Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz.[2]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃) in a solvent mixture (e.g., THF/H₂O) at 0 °C to room temperature[8]90%[8]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH, IPA·HCl)[2][8][9]Stable to mild acid and base. Orthogonal to Boc and Fmoc.[8]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃, piperidine) in a solvent mixture (e.g., THF/H₂O, DMF)[10][11]83%[11]Mild base (e.g., 20% piperidine in DMF)[10][12][13][14]Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[10]
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)Teoc-Cl, Teoc-OSu, Teoc-OBtBase (e.g., triethylamine, NaHCO₃) in an organic solventHighFluoride ion source (e.g., TBAF) or TFA[15]Stable to acids, most alkalis, and catalytic hydrogenolysis. Orthogonal to Cbz, Boc, Fmoc, and Alloc.[15]
Alloc (Allyloxycarbonyl)Alloc-Cl, (Alloc)₂OBase (e.g., NaOH, DIPEA)HighPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to acid and base. Orthogonal to Boc, Fmoc, and Cbz.

Experimental Protocols

Detailed methodologies for the introduction and removal of key protecting groups on pipecolic acid are provided below.

N-Boc-Pipecolic Acid Synthesis
  • Protection: To a stirred suspension of pipecolic acid (1 equivalent) in dichloromethane (DCM), triethylamine (Et₃N) (3 equivalents) is added at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O) (3 equivalents) is then added dropwise. The reaction mixture is stirred at room temperature for 16 hours. Water is added, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-pipecolic acid.[3]

  • Deprotection (Acidic): N-Boc-pipecolic acid is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.[4] Alternatively, a solution of HCl in an organic solvent can be used.[5]

N-Cbz-Pipecolic Acid Synthesis
  • Protection: To a solution of pipecolic acid (1 equivalent) in a 2:1 mixture of THF and water, sodium bicarbonate (NaHCO₃) (2 equivalents) is added at 0 °C. Benzyl chloroformate (Cbz-Cl) (1.5 equivalents) is then added, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by silica gel column chromatography.[8] A reported yield for a similar protection is 90%.[8]

  • Deprotection (Hydrogenolysis): To a solution of N-Cbz-pipecolic acid in methanol, 5% Pd/C is added. The mixture is stirred at 60 °C for 40 hours under an atmospheric pressure of H₂. The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated to give the deprotected pipecolic acid.[8]

N-Fmoc-Pipecolic Acid Synthesis
  • Protection: L-pipecolic acid (1.1 equivalents) is dissolved in a 10% aqueous sodium carbonate solution. A solution of 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu) (1 equivalent) in dioxane is added, and the mixture is stirred overnight. Water is added, and the aqueous layer is extracted with ethyl acetate. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid and extracted with ethyl acetate. The combined organic phases are washed with 1N HCl and saturated brine, dried over anhydrous magnesium sulfate, and concentrated to yield N-Fmoc-L-pipecolic acid. A yield of 83% has been reported for this procedure.[11]

  • Deprotection (Basic): N-Fmoc-pipecolic acid is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The mixture is agitated at room temperature. A typical procedure involves two treatments: the first for 2-3 minutes, followed by a second for 5-15 minutes.[12][16][14] After deprotection, the resin (if on solid phase) is washed thoroughly with DMF.[16]

Visualization of Synthetic Workflow and Selection Logic

The following diagrams illustrate the general workflow for the synthesis of protected pipecolic acid and a decision-making process for selecting a suitable protecting group.

G cluster_0 Pipecolic Acid Protection Workflow A Pipecolic Acid B Protection Reaction (Protecting Group Precursor, Base) A->B 1. Introduction C N-Protected Pipecolic Acid B->C D Further Synthetic Steps C->D E Deprotection D->E 2. Removal F Final Product E->F

Caption: General workflow for the synthesis involving N-protected pipecolic acid.

G Start Select Protecting Group Q1 Subsequent reaction conditions acidic? Start->Q1 Q2 Subsequent reaction conditions basic? Q1->Q2 No Fmoc Use Fmoc Q1->Fmoc Yes Q3 Hydrogenolysis conditions tolerable? Q2->Q3 No Boc Use Boc Q2->Boc Yes Q4 Fluoride sensitivity? Q3->Q4 No Cbz Use Cbz Q3->Cbz Yes Teoc Use Teoc Q4->Teoc No Other Consider Alloc, etc. Q4->Other Yes

Caption: Decision tree for selecting an orthogonal amine protecting group.

References

A Comparative Study: Pipecolic Acid vs. Proline in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic amino acids is a cornerstone of modern peptide and peptidomimetic design, offering a powerful tool to modulate conformation, stability, and biological activity. Among these, proline, with its five-membered pyrrolidine ring, is the most well-known and extensively studied. However, its six-membered homolog, pipecolic acid, is emerging as a compelling alternative with distinct structural and functional implications. This guide provides an objective comparison of pipecolic acid and proline in the context of peptide structure, supported by experimental data and detailed methodologies.

Structural and Conformational Differences

The fundamental difference between proline and pipecolic acid lies in the size of their aliphatic rings. This seemingly subtle distinction has profound consequences for the local and global conformation of a peptide chain.

One of the most significant impacts is on the cis-trans isomerization of the preceding peptide bond. The substitution of a proline residue with pipecolic acid generally leads to a notable increase in the population of the cis conformer.[1] This shift in the equilibrium can dramatically alter the three-dimensional structure of a peptide and its ability to interact with biological targets.

Furthermore, the larger ring of pipecolic acid imparts a greater degree of flexibility compared to the more rigid pyrrolidine ring of proline. This increased flexibility can influence the propensity of a peptide to adopt specific secondary structures. For instance, while proline is a well-known β-turn inducer, pipecolic acid can also promote the formation of turn structures, sometimes with different geometries.[2]

In the context of mass spectrometry, the structural differences between proline and pipecolic acid lead to distinct fragmentation patterns. Peptides containing proline often exhibit a "proline effect," with preferential cleavage of the amide bond N-terminal to the proline residue.[3] In contrast, peptides with pipecolic acid tend to fragment at the amide bond C-terminal to the pipecolic acid residue, a phenomenon termed the "pipecolic acid effect."[3][4][5] This highlights the fundamental influence of the ring structure on the peptide backbone's properties.

Impact on Biological Activity

The conformational changes induced by substituting proline with pipecolic acid can have significant effects on a peptide's biological activity.

A notable example is in the context of collagen, the most abundant protein in mammals, which is rich in proline and hydroxyproline.[6][7][8] The stability of the collagen triple helix is highly dependent on the steric and electronic properties of these imino acids. Studies on collagen model peptides have shown that substitution with pipecolic acid can alter the thermal stability of the triple helix, demonstrating the critical role of the ring size in maintaining the protein's structural integrity.[9]

In the realm of drug design, the replacement of proline with pipecolic acid has been explored as a strategy to create more potent and selective therapeutic peptides. For example, in a nonapeptide substrate for HIV proteinase, replacing proline with L-pipecolic acid at the scissile bond converted the substrate into a selective and effective inhibitor of the enzyme.[10] This transformation is attributed to the altered conformation imposed by the pipecolic acid residue, which likely fits more favorably into the enzyme's active site.

Furthermore, pipecolic acid itself is a biologically active molecule, particularly in plants where it acts as a critical regulator of inducible immunity and systemic acquired resistance. Its biosynthesis from L-lysine is a key step in these defense pathways.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the effects of proline and pipecolic acid on peptide structure.

ParameterProlinePipecolic AcidReference
Ring Size 5-membered6-memberedN/A
Cis Isomer Population LowerSignificantly Higher[1]
Mass Spectrometry Fragmentation N-terminal cleavage ("Proline effect")C-terminal cleavage ("Pipecolic acid effect")[3][4][5]
Peptide SequenceProperty MeasuredProline-containing PeptidePipecolic Acid-containing PeptideReference
Ac-Gly-X-Pro-Gly-NH₂ vs. Ac-Gly-X-Pip-Gly-NH₂Cis Isomer PopulationLowerIncreased[1]
H-Val-Ser-Gln-Asn-Tyr-X-Ile-Val-Gln-NH₂Biological Activity (HIV Proteinase)SubstrateInhibitor (IC₅₀ ≈ 1 µM)[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of peptides containing either proline or pipecolic acid using Fmoc/tBu chemistry.

Materials:

  • Rink amide MBHA resin or Wang resin

  • Fmoc-protected amino acids (including Fmoc-Pro-OH and Fmoc-Pip-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Conformational Analysis by NMR Spectroscopy

This protocol describes the general steps for analyzing the conformation of a synthesized peptide in solution using Nuclear Magnetic Resonance (NMR).

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the peptide's three-dimensional structure. The mixing time should be optimized (e.g., 100-300 ms).

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used as an alternative to NOESY, especially for molecules with correlation times near the zero-crossing of the NOE.

Data Analysis:

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the ¹H chemical shifts to specific protons in the peptide sequence.

  • Structural Restraints:

    • Extract inter-proton distance restraints from the intensities of NOESY cross-peaks.

    • Determine dihedral angle restraints (φ, ψ) from coupling constants (e.g., ³J(HN,Hα)) measured from high-resolution 1D or 2D spectra.

  • Structure Calculation: Use the experimental restraints in molecular dynamics and/or simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to assess the secondary structure content of peptides.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Determine the precise concentration of the peptide solution using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).

  • Prepare a blank sample containing only the buffer.

Data Acquisition:

  • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Record the CD spectrum of the blank solution in the far-UV range (typically 190-260 nm).

  • Record the CD spectrum of the peptide solution under the same conditions.

  • Subtract the blank spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Analyze the resulting spectrum to estimate the secondary structure content. Characteristic spectral features include:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 200 nm.

  • Use deconvolution software to obtain quantitative estimates of the different secondary structure elements.

Visualizations

Biosynthesis_of_Pipecolic_Acid Lysine L-Lysine KAC ε-amino- α-ketocaproic acid Lysine->KAC Lysine aminotransferase DPCA Δ¹-piperideine- 2-carboxylic acid KAC->DPCA Spontaneous cyclization PipecolicAcid L-Pipecolic Acid DPCA->PipecolicAcid Reductase

Caption: Biosynthesis pathway of L-pipecolic acid from L-lysine.

Peptide_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification NMR NMR Spectroscopy (TOCSY, NOESY) Purification->NMR CD Circular Dichroism Spectroscopy Purification->CD StructureCalc 3D Structure Calculation NMR->StructureCalc SecondaryStruct Secondary Structure Estimation CD->SecondaryStruct

Caption: General workflow for peptide synthesis and structural analysis.

References

A Comparative Guide to the Biological Activity of Peptides Containing N-Cbz-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. One such amino acid, pipecolinic acid, a six-membered ring homolog of proline, has garnered significant interest. The N-carbobenzyloxy (Cbz) protected form of pipecolinic acid, N-Cbz-pipecolinic acid, serves as a crucial building block in the synthesis of these modified peptides. This guide provides an objective comparison of the biological performance of peptides containing N-Cbz-pipecolinic acid with their unmodified counterparts, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Biological Activity

The inclusion of a pipecolinic acid moiety in place of proline can significantly impact the biological activity of a peptide. The following tables summarize the available quantitative and semi-quantitative data comparing the activity of these modified peptides and peptidomimetics to their alternatives.

Compound/PeptideModificationTarget/AssayActivityReference
Actinomycin Analogues
Actinomycin IVContains ProlineAntibacterial (Gram-positive) & RNA Polymerase InhibitionHigh[1][2]
Pip 1βOne Proline replaced by Pipecolic AcidAntibacterial (Gram-positive) & RNA Polymerase InhibitionHigh (equivalent to Actinomycin IV)[1][2]
Pip 2Both Prolines replaced by Pipecolic AcidAntibacterial (Gram-positive) & RNA Polymerase InhibitionModerate (> Pip 1α, < Pip 1β)[1][2]
Pip 1αOne Proline replaced by Pipecolic Acid (different isomer)Antibacterial (Gram-positive) & RNA Polymerase InhibitionLow[1][2]
Bradykinin B1 Receptor Antagonists
Piperidine Acetic Acid Tetralin Core AnaloguesPeptidomimetic with piperidine scaffoldBradykinin B1 Receptor Functional AssayIC50 < 20 nM (for most potent compounds)[3][4]
Integrin Antagonists
Cyclic RGD Peptidomimetics with CPAPeptidomimetic with cyclopropane pipecolic acid (CPA)αvβ3 Integrin Receptor BindingIC50 = 2.4 nM (for c(RGD8))

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

RNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of actinomycin analogues on DNA-dependent RNA polymerase.

Materials:

  • Purified E. coli DNA-dependent RNA polymerase

  • Calf thymus DNA (template)

  • ATP, GTP, CTP, and UTP (one of which is radiolabeled, e.g., [¹⁴C]UTP)

  • Actinomycin IV and pipecolic acid-containing analogues (Pip 1α, Pip 1β, Pip 2)

  • Tris-HCl buffer (pH 7.9)

  • MgCl₂, MnCl₂

  • β-mercaptoethanol

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, MnCl₂, β-mercaptoethanol, and calf thymus DNA.

  • Add varying concentrations of the actinomycin analogues to the reaction mixture.

  • Initiate the reaction by adding the four ribonucleoside triphosphates (including the radiolabeled one) and the RNA polymerase.

  • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding cold 5% TCA.

  • Collect the precipitated, radiolabeled RNA on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without any inhibitor.

Enzymatic Stability Assay (General Protocol)

Objective: To assess the resistance of a modified peptide to proteolytic degradation compared to its natural counterpart.

Materials:

  • Peptide containing N-Cbz-pipecolinic acid

  • Unmodified control peptide

  • Proteolytic enzyme (e.g., Proteinase K, human serum, or plasma)[5][6][7][8][9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Prepare stock solutions of the modified and unmodified peptides in a suitable solvent.[5]

  • Incubate the peptides at a final concentration (e.g., 50 µg/mL) in human serum or a solution of the chosen protease in PBS at 37°C.[5]

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Immediately stop the enzymatic reaction by adding an equal volume of quenching solution to the aliquot.[5]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant containing the remaining intact peptide by RP-HPLC.[5]

  • Quantify the peak area of the intact peptide at each time point.

  • The degradation half-life (t₁/₂) can be calculated by plotting the percentage of remaining peptide against time.

Integrin-Mediated Cell Adhesion Assay

Objective: To evaluate the ability of peptidomimetics containing a pipecolic acid scaffold to inhibit the binding of cells to extracellular matrix proteins via integrin receptors.

Materials:

  • Human cell line expressing the target integrin (e.g., M21 human melanoma cells for αvβ3)

  • Cyclic RGD peptidomimetic containing a pipecolic acid derivative

  • Control peptide (e.g., native cyclic RGD)

  • 96-well microtiter plates

  • Extracellular matrix protein (e.g., vitronectin for αvβ3)

  • Bovine serum albumin (BSA)

  • Cell labeling dye (e.g., calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with the extracellular matrix protein (e.g., vitronectin) and incubate overnight at 4°C.

  • Wash the wells with PBS and block non-specific binding sites with BSA.

  • Label the cells with a fluorescent dye according to the manufacturer's protocol.

  • Pre-incubate the labeled cells with various concentrations of the test peptidomimetic or control peptide.

  • Add the cell suspension to the coated wells and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.[10][11][12]

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • The IC₅₀ value, the concentration of the antagonist that inhibits 50% of cell adhesion, can be determined by plotting the percentage of cell adhesion against the logarithm of the antagonist concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.

RNA_Polymerase_Inhibition Actinomycin Actinomycin Analogue (with/without Pipecolic Acid) DNA DNA Template Actinomycin->DNA Intercalates RNAP RNA Polymerase Actinomycin->RNAP Blocks movement DNA->RNAP Binds to RNA RNA Transcript RNAP->RNA Synthesizes Inhibition Inhibition of Transcription RNAP->Inhibition

Diagram 1: Mechanism of RNA Polymerase Inhibition by Actinomycin Analogues.

Bradykinin_B1_Receptor_Signaling cluster_membrane Cell Membrane B1R Bradykinin B1 Receptor Gq Gq protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Bradykinin Des-Arg⁹-Bradykinin (Agonist) Bradykinin->B1R Binds Antagonist B1 Receptor Antagonist (e.g., with Piperidine Core) Antagonist->B1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation & Pain Ca_release->Inflammation PKC->Inflammation

Diagram 2: Bradykinin B1 Receptor Signaling Pathway and Point of Antagonism.

Integrin_Signaling cluster_membrane Cell Membrane Integrin αvβ3 Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds Antagonist RGD Peptidomimetic (with Pipecolic Acid Scaffold) Antagonist->Integrin Blocks Src Src Kinase FAK->Src Recruits & Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK Pathway Src->MAPK Cell_Adhesion Cell Adhesion, Proliferation, Migration PI3K_Akt->Cell_Adhesion MAPK->Cell_Adhesion

Diagram 3: Integrin αvβ3 Signaling Pathway and Mechanism of Antagonism.

Experimental_Workflow_Stability start Start synthesis Peptide Synthesis (Modified & Unmodified) start->synthesis incubation Incubation with Protease/Serum at 37°C synthesis->incubation sampling Aliquoting at Time Points incubation->sampling quenching Enzyme Inactivation & Protein Precipitation sampling->quenching analysis RP-HPLC Analysis quenching->analysis quantification Quantification of Intact Peptide analysis->quantification end End quantification->end

Diagram 4: Experimental Workflow for Peptide Enzymatic Stability Assay.

References

A Comparative Guide to the Conformational Analysis of N-Cbz-Pipecolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of N-acyl pipecolinic acid derivatives, including the widely used N-benzyloxycarbonyl (Cbz) protected forms, is of significant interest in medicinal chemistry and peptide design. The six-membered piperidine ring of pipecolic acid offers a greater degree of conformational flexibility compared to the five-membered ring of proline, influencing the local and global structure of peptides and peptidomimetics. This guide provides a comparative analysis of the conformational preferences of N-Cbz-pipecolinic acid derivatives and related analogues, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational studies.

Key Conformational Features

The conformation of N-acyl pipecolinic acid derivatives is primarily dictated by three main factors:

  • Piperidine Ring Pucker: Unlike the relatively planar envelope and twist conformations of proline, the piperidine ring can adopt more puckered chair and boat conformations. The substitution on the ring and the nature of the N-acyl group significantly influence the preferred ring pucker.

  • Amide Bond Isomerization: The N-acyl bond can exist in either a cis or trans conformation. The steric hindrance and electronic effects of the substituents on the piperidine ring play a crucial role in determining the equilibrium between these two isomers.

  • Side Chain Orientation: The orientation of the carboxylic acid or ester group at the C2 position (axial vs. equatorial) is a key determinant of the overall molecular shape.

Comparative Conformational Data

The following table summarizes key conformational parameters for various N-acyl pipecolinic acid derivatives, providing a basis for comparing their structural properties.

DerivativeMethodKey FindingsDihedral Angles (°)Coupling Constants (Hz)Reference
N-Acetyl-L-pipecolinic Acid X-ray CrystallographyThe piperidine ring adopts a chair conformation with the N-acetyl group in a pseudo-equatorial orientation and the carboxylic acid group in a pseudo-axial position. The amide bond is in the trans conformation.C2-N1-C6-C5 = 56.9N/A[1]
N-Acetyl N'-Methyl-(2S,6R)-6-tert-butylpipecolinamide ¹H NMR SpectroscopyThe presence of a bulky tert-butyl group at the 6-position increases the population of the cis-amide isomer and lowers the energy barrier for isomerization in water.N/AN/A[2]
N-Formyl-(2R,6S)-6-phenylpipecolic acid methyl ester ¹H NMR Spectroscopy & Computational (DFT)The piperidine ring exists in a half-chair conformation. The C6-phenyl substituent is proposed to favor a cis-amide bond.H2-C2-C3-H3 (pro-R) ≈ 60, H2-C2-C3-H3 (pro-S) ≈ -60³J(H2,H3pro-R) = 2.2, ³J(H2,H3pro-S) = 6.3N/A
Boc-D-Ala-L-Pip-NHPr X-ray CrystallographyThe pipecolic acid residue, as part of a dipeptide, induces a type II' β-turn conformation. The piperidine ring is in a chair conformation with the Cα substituent in an axial position.N/AN/A[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of conformational analysis studies. Below are summaries of the key experimental techniques cited in this guide.

X-ray Crystallography

Single crystal X-ray diffraction provides precise atomic coordinates in the solid state, offering a static but highly detailed picture of the molecular conformation.

Methodology for N-Acetyl-L-pipecolinic Acid:

  • Crystallization: Single crystals of N-acetyl-L-pipecolinic acid were obtained by slow evaporation from a chloroform solution.[1]

  • Data Collection: A suitable crystal was selected and mounted on a diffractometer. Data was collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution. Key parameters for conformational analysis include chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs).

Methodology for N-Acyl 6-Arylpipecolic Acid Derivatives:

  • Sample Preparation: NMR samples were prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC were performed to aid in resonance assignment.

  • Conformational Analysis:

    • Coupling Constants: Vicinal proton-proton coupling constants (³JHH) were measured from the ¹H NMR spectra. These values are related to the dihedral angles between the coupled protons via the Karplus equation.[4][5][6][7]

    • NOE Analysis: NOESY or ROESY experiments can be used to identify through-space proximities between protons, providing distance constraints for structure calculations.

    • Temperature Dependence: Variable temperature NMR experiments can be used to study the thermodynamics of conformational exchange processes, such as amide bond isomerization.[2]

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of N-Cbz-pipecolinic acid derivatives, integrating experimental and computational approaches.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of N-Cbz-Pipecolinic Acid Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) purification->nmr xray X-ray Crystallography purification->xray dft DFT Calculations (Geometry Optimization, Energy Calculation) purification->dft coupling_constants Analysis of Coupling Constants (Karplus Equation) nmr->coupling_constants conformer_population Calculation of Conformer Populations nmr->conformer_population dihedral_angles Determination of Dihedral Angles xray->dihedral_angles dft->dihedral_angles md Molecular Dynamics (Conformational Sampling) md->conformer_population coupling_constants->dihedral_angles structural_model Development of 3D Structural Model dihedral_angles->structural_model conformer_population->structural_model

Conformational Analysis Workflow

Conclusion

The conformational analysis of N-Cbz-pipecolinic acid derivatives reveals a complex interplay of steric and electronic factors that govern the piperidine ring pucker, amide bond configuration, and overall molecular shape. As evidenced by the presented data, the introduction of substituents on the piperidine ring can significantly alter the conformational landscape. A thorough understanding of these conformational preferences, obtained through a combination of experimental techniques like NMR and X-ray crystallography and supported by computational modeling, is essential for the rational design of peptidomimetics and other bioactive molecules incorporating this versatile amino acid scaffold.

References

Safety Operating Guide

Proper Disposal of (S)-1-N-Cbz-Pipecolinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S)-1-N-Cbz-Pipecolinic acid as a hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Hazard Identification and Classification

Based on data from analogous compounds such as N-Boc-L-pipecolinic acid and L-Pipecolinic acid, this compound should be handled as a hazardous substance.[4][5] Potential hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation.[5][6]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5][6]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[5][6]

Incompatible materials to avoid include strong oxidizing agents and strong acids.[4][7]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Eye/Face Protection Safety goggles with side-shields or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] Follow these steps for the collection of this compound waste:

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.[8]

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a designated solid hazardous waste container.[9]

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this container.[9]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated aqueous or solvent-based hazardous waste container, depending on the solvent used.[9]

    • Do not mix this waste with incompatible chemicals.[10]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[10]

Spill Management Protocol

In the event of a spill, adhere to the following procedure:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. Perform cleanup within a fume hood if possible.[3]

  • Containment: For powdered material, prevent dust from becoming airborne.[9] For liquid spills, use an inert absorbent material to contain the spill.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[7][9]

  • Decontamination: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.[9]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][11]

  • Container Management: Ensure all waste containers are securely sealed and stored in a designated secondary containment area away from incompatible materials.[8][9]

  • Contact EHS: Follow your institution's specific procedures for the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[9] They will arrange for disposal at an approved waste disposal plant.[4][5]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generation Generate Waste (Unused solid, contaminated items, solutions) ppe->waste_generation spill Spill Occurs ppe->spill No segregate Segregate Waste (Solid vs. Liquid) waste_generation->segregate spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes label_container Label Waste Container ('Hazardous Waste', Chemical Name, Date) segregate->label_container store Store in Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end spill_protocol->segregate

References

Personal protective equipment for handling (S)-1-N-Cbz-Pipecolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-N-Cbz-Pipecolinic acid. The following procedures for safe operation and disposal are designed to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or tight-sealing safety goggles.Protects against eye irritation or serious eye damage from dust or splashes.[1][2]
Hand Protection Appropriate protective gloves (e.g., nitrile rubber).Prevents skin contact and potential skin irritation.[1][2]
Body Protection Protective clothing to prevent skin exposure.Minimizes the risk of skin contact with the chemical.[2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.Protects against respiratory irritation from inhaling dust.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][4]

    • Confirm all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above before handling the substance.[1][2]

    • Avoid the formation of dust and aerosols during handling.[5]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[1]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Clean the work area and any equipment used, collecting all residues as hazardous waste.

    • Remove and wash contaminated clothing before reuse.[3]

Emergency First Aid Protocols

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact : Immediately rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek medical attention if eye irritation persists.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation : Move the individual to fresh air and keep them in a comfortable position for breathing. If respiratory irritation or distress continues, seek medical attention.[1][2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • Collect waste material in a suitable, properly labeled, and tightly closed container for disposal.[2][5]

    • Treat any material used for cleaning up spills, such as absorbent pads, as hazardous waste.

  • Disposal Procedure :

    • Dispose of the chemical waste and its container at an approved waste disposal plant.[2][4]

    • Adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]

  • Empty Container Disposal :

    • Thoroughly empty the container. The first rinse of the container should be collected and disposed of as hazardous waste.[7] After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation handle_chem Handle Chemical prep_vent->handle_chem Proceed to Handling avoid_dust Avoid Dust Formation decontaminate Decontaminate Work Area avoid_dust->decontaminate After Use wash_hands Wash Hands Thoroughly collect_waste Collect Waste in Labeled Container wash_hands->collect_waste Final Step dispose_waste Dispose via Approved Waste Facility

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.